Product packaging for Methyl 5-bromo-2,4-dimethylbenzoate(Cat. No.:CAS No. 152849-72-4)

Methyl 5-bromo-2,4-dimethylbenzoate

Cat. No.: B176628
CAS No.: 152849-72-4
M. Wt: 243.1 g/mol
InChI Key: DVWSCROTFQAIEU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-dimethylbenzoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B176628 Methyl 5-bromo-2,4-dimethylbenzoate CAS No. 152849-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWSCROTFQAIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434211
Record name methyl 5-bromo-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152849-72-4
Record name methyl 5-bromo-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 152849-72-4

This technical guide provides an in-depth overview of Methyl 5-bromo-2,4-dimethylbenzoate, a halogenated aromatic ester. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential applications as a chemical intermediate.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₂[1][2][][4]
Molecular Weight 243.10 g/mol [2][]
IUPAC Name This compound[]
CAS Number 152849-72-4[1][2][]
Physical Form Solid[1]
Melting Point 54.00°C - 56.00°C
Boiling Point 280.255°C at 760 mmHg[]
Purity Typically 95% or >98%[1][]
Appearance White to light yellow powder or crystal
Storage Sealed in a dry place at room temperature[1][2]
SMILES CC1=CC(=C(C=C1C(=O)OC)Br)C[]
InChI 1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3[1][]
InChIKey DVWSCROTFQAIEU-UHFFFAOYSA-N[1][]

Safety Information

This compound is classified as a warning-level hazard.[1] The following GHS hazard and precautionary statements have been associated with it:

  • Hazard Statement (H-code): H302 (Harmful if swallowed)[1]

  • Precautionary Statements (P-codes): P280-P305+P351+P338[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound A 2,4-Dimethylbenzoic Acid B 5-Bromo-2,4-dimethylbenzoic Acid A->B Bromination (e.g., NBS, H2SO4) C This compound B->C Fischer Esterification (Methanol, H2SO4 cat.)

Caption: Proposed two-step synthesis of this compound.

Step 1: Bromination of 2,4-Dimethylbenzoic Acid

Objective: To introduce a bromine atom at the 5-position of the aromatic ring.

Materials:

  • 2,4-Dimethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,4-dimethylbenzoic acid in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide in portions, followed by the dropwise addition of concentrated sulfuric acid while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into an ice-cold solution of sodium sulfite.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2,4-dimethylbenzoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Fischer Esterification of 5-Bromo-2,4-dimethylbenzoic Acid

Objective: To convert the carboxylic acid to a methyl ester.

Materials:

  • 5-Bromo-2,4-dimethylbenzoic acid

  • Methanol

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 5-bromo-2,4-dimethylbenzoic acid in an excess of methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude this compound.

  • Purify the product by column chromatography on silica gel.

Potential Applications in Drug Development and Organic Synthesis

While specific applications for this compound are not extensively documented, its structure suggests its utility as a versatile intermediate in organic synthesis and medicinal chemistry. Halogenated aromatic compounds are common precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various functional groups.

The related compound, 5-Bromo-2-methylbenzoic acid, is an intermediate in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes.[5] This suggests that this compound could serve as a building block for the synthesis of other biologically active molecules.

Logical Relationship Potential Utility as a Building Block cluster_0 This compound cluster_1 Potential Transformations A Aromatic Ring F Other Modifications A->F B Bromine Atom D Cross-Coupling Reactions (e.g., Suzuki, Heck) B->D C Methyl Ester E Hydrolysis/Amidation C->E G Biologically Active Molecules / Complex Organic Structures D->G E->G F->G

Caption: Logical workflow for the use of this compound as an intermediate.

As depicted in the diagram, the bromine atom can be utilized for carbon-carbon or carbon-heteroatom bond formation through various cross-coupling reactions. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification. These potential transformations make this compound a valuable scaffold for constructing more complex molecular architectures, including novel therapeutic agents. At present, there is no direct evidence linking this specific compound to any signaling pathways. Its primary role is likely as a synthetic intermediate.

References

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is essential for its effective handling, characterization, and utilization in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by general experimental protocols for their determination.

Core Physical Properties

The physical properties of a compound are critical for its identification, purification, and application. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
CAS Number 152849-72-4--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₀H₁₁BrO₂--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 243.097 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Boiling Point 280.255 °C at 760 mmHgN/A
Density 1.381 g/cm³N/A
Melting Point Not explicitly available in searched sources.N/A
Solubility Soluble in DMSO. Solubility in other common organic solvents and water has not been explicitly detailed in the searched sources.--INVALID-LINK--

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible determination of physical properties. The following are generalized protocols that can be applied to a solid organic compound like this compound.

Determination of Melting Point

The melting point is a key indicator of a compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[1]

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

  • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.[3]

  • For a pure compound, this range should be narrow (typically 0.5-1°C).[3]

Determination of Boiling Point (for liquid compounds or for reference)

While this compound is a solid, a boiling point has been reported. This is likely a predicted value or determined under vacuum. The following is a general method for determining the boiling point of a liquid organic compound.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • Place a small amount of the liquid into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

  • Attach the test tube to a thermometer and immerse them in a Thiele tube filled with mineral oil.[4][5][6]

  • Heat the side arm of the Thiele tube gently.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4][6]

Determination of Density (for a solid)

The density of a solid can be determined by measuring its mass and volume.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble, or an inert organic solvent)

Procedure (by displacement):

  • Weigh a sample of this compound accurately using an analytical balance to determine its mass.[7]

  • Partially fill a graduated cylinder with a liquid in which the compound is insoluble and record the initial volume (V₁).

  • Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

  • Record the new volume (V₂). The volume of the solid is V₂ - V₁.

  • Calculate the density using the formula: Density = Mass / (V₂ - V₁).[7][8][9]

Determination of Solubility

Understanding a compound's solubility is critical for reaction setup, purification, and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Graduated pipettes or droppers

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of small test tubes.

  • To each tube, add a specific volume of a different solvent (e.g., 1 mL) in small increments.[10][11]

  • After each addition, vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 60 seconds).[12]

  • Observe whether the solid dissolves completely.

  • If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not, it is considered insoluble or sparingly soluble.

  • The solubility can be quantified by systematically increasing the amount of solute added to a fixed volume of solvent until no more dissolves.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (typically 5-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

  • The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • The ¹³C NMR spectrum will indicate the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

  • Prepare the sample for analysis. For a solid, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Obtain the IR spectrum using an FTIR spectrometer.

  • The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the C=O stretch of the ester and the C-Br stretch.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a novel solid organic compound like this compound.

G cluster_0 Initial Characterization cluster_1 Quantitative Physical Properties cluster_2 Spectroscopic Analysis Sample_Purity Assess Sample Purity (e.g., TLC, HPLC) Physical_Form Observe Physical Form (Solid, Crystalline Nature) Sample_Purity->Physical_Form Melting_Point Determine Melting Point Physical_Form->Melting_Point Density Determine Density Melting_Point->Density Solubility Determine Solubility in Various Solvents Density->Solubility NMR_Spectroscopy Acquire 1H and 13C NMR Spectra Solubility->NMR_Spectroscopy Boiling_Point Determine Boiling Point (if applicable) IR_Spectroscopy Acquire IR Spectrum NMR_Spectroscopy->IR_Spectroscopy Mass_Spectrometry Obtain Mass Spectrum (for MW confirmation) IR_Spectroscopy->Mass_Spectrometry

Caption: Workflow for the physical and structural characterization of a solid organic compound.

References

An In-depth Technical Guide to Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of Methyl 5-bromo-2,4-dimethylbenzoate, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a substituted aromatic compound. Its fundamental chemical properties are summarized below.

PropertyValueSource
Molecular Formula C10H11BrO2[][2][3]
Molecular Weight 243.097 g/mol [][2]
IUPAC Name This compound[]
CAS Number 152849-72-4[][2][3]
Boiling Point 280.255°C at 760 mmHg[]
Density 1.381 g/cm³[]
Physical Form Solid
Purity Typically ≥95%[][3]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of chemical compounds. Below are methodologies relevant to the preparation and characterization of bromo-substituted aromatic esters.

a. Synthesis of 5-Bromo-2-methylbenzoic Acid (A Precursor)

A common precursor for the target molecule is 5-bromo-2-methylbenzoic acid. A general method for its synthesis involves the bromination of 2-methylbenzoic acid.

  • Materials: 2-methylbenzoic acid, concentrated sulfuric acid, bromine, ice water, ethanol.

  • Procedure:

    • Dissolve 2-methylbenzoic acid in concentrated sulfuric acid in a reaction vessel equipped with a mechanical stirrer at room temperature.[4]

    • Add bromine dropwise to the solution over a period of 10 minutes.[4]

    • Stir the reaction mixture at 25°C for 20 hours.[4]

    • Pour the reaction solution into ice water to precipitate the solid product.[4]

    • Filter the precipitate, wash with water, and air-dry to obtain the crude bromo compound.[4]

    • Recrystallize the crude product from ethanol to obtain purified 5-bromo-2-methylbenzoic acid.[4]

b. Esterification to form this compound

While a specific protocol for the direct synthesis of this compound was not found in the search results, a general esterification procedure can be applied to its corresponding carboxylic acid precursor (5-bromo-2,4-dimethylbenzoic acid). A typical method is Fischer esterification.

  • General Protocol (Fischer Esterification):

    • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (5-bromo-2,4-dimethylbenzoic acid) in an excess of methanol.

    • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

    • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

    • Extraction: Extract the ester into an organic solvent like ethyl acetate.

    • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the resulting crude ester can be purified by column chromatography or distillation.

c. Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a synthesized chemical compound like this compound.

compound_identification_workflow Workflow for Compound Identification cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity_analysis Purity Assessment (e.g., HPLC, GC) purification->purity_analysis structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_confirmation Purity Confirmation purity_analysis->purity_confirmation final_product Confirmed Structure & Purity of this compound structure_elucidation->final_product purity_confirmation->final_product

Caption: Logical workflow for the synthesis, purification, and analytical identification of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-bromo-2,4-dimethylbenzoate, a valuable intermediate in the preparation of various organic molecules. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant characterization data.

Introduction

This compound (CAS No: 152849-72-4) is a substituted aromatic ester frequently utilized in the synthesis of complex organic molecules, including pharmacologically active compounds. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, offers multiple sites for further functionalization, making it a versatile building block in medicinal chemistry and materials science. This guide details the prevalent methods for its preparation, focusing on a two-step approach involving the bromination of 2,4-dimethylbenzoic acid followed by esterification.

Synthetic Pathways

The synthesis of this compound can be approached via two principal routes. The choice of route may depend on the availability of starting materials, desired purity, and scalability of the reaction.

Route 1: Bromination followed by Esterification

This is the more commonly described method. It involves the electrophilic bromination of commercially available 2,4-dimethylbenzoic acid to introduce the bromine atom at the 5-position, followed by the esterification of the resulting 5-bromo-2,4-dimethylbenzoic acid with methanol to yield the final product.

Route 2: Esterification followed by Bromination

In this alternative approach, 2,4-dimethylbenzoic acid is first converted to its methyl ester, Methyl 2,4-dimethylbenzoate. Subsequently, the ester is subjected to electrophilic bromination to afford the target compound.

This guide will focus on the detailed experimental protocol for Route 1, as it is well-documented in the patent literature for the synthesis of the intermediate, 5-bromo-2,4-dimethylbenzoic acid, and the final product.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of this compound and its precursors.

Synthesis of 5-bromo-2,4-dimethylbenzoic acid

This procedure outlines the bromination of 2,4-dimethylbenzoic acid.

Materials:

  • 2,4-dimethylbenzoic acid

  • Bromine

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for acidification (if necessary)

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it to 0°C in an ice bath.

  • Slowly add bromine to the cold NaOH solution with continuous stirring.

  • To this solution, add 2,4-dimethylbenzoic acid portion-wise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for a specified period to ensure complete reaction.

  • After the reaction is complete, the mixture can be worked up by acidification with HCl to precipitate the crude 5-bromo-2,4-dimethylbenzoic acid.

  • The crude product is then collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis of this compound

This procedure details the esterification of 5-bromo-2,4-dimethylbenzoic acid.

Materials:

  • 5-bromo-2,4-dimethylbenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 5-bromo-2,4-dimethylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by crystallization to yield colorless crystals.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Compound Name This compound
CAS Number 152849-72-4
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Colorless crystals[1]
Mass Spectrometry APCI-Mass m/Z 243/245 (M+H)[1]
Intermediate 5-bromo-2,4-dimethylbenzoic acid
Intermediate MS ESI-Mass m/Z 227/229 (M-H)[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Esterification cluster_reagents2 Reagents cluster_final Final Product 2_4_dimethylbenzoic_acid 2,4-Dimethylbenzoic Acid Bromination Bromination Reaction 2_4_dimethylbenzoic_acid->Bromination Bromine Bromine Bromine->Bromination NaOH NaOH NaOH->Bromination 5_bromo_2_4_dimethylbenzoic_acid 5-bromo-2,4-dimethylbenzoic acid Bromination->5_bromo_2_4_dimethylbenzoic_acid Work-up & Purification Esterification Esterification Reaction 5_bromo_2_4_dimethylbenzoic_acid->Esterification Final_Product This compound Esterification->Final_Product Work-up & Crystallization Methanol Methanol Methanol->Esterification H2SO4 H₂SO₄ (cat.) H2SO4->Esterification

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished through the bromination of 2,4-dimethylbenzoic acid followed by esterification. This guide provides a detailed framework for researchers and professionals in the field of drug development and organic synthesis to produce this valuable chemical intermediate. The provided protocols and data serve as a solid foundation for the successful synthesis and characterization of this compound.

References

"Methyl 5-bromo-2,4-dimethylbenzoate" spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectral data of Methyl 5-bromo-2,4-dimethylbenzoate is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in public databases, this guide presents predicted data based on established principles of spectroscopy and data from analogous compounds.

Physicochemical Properties

PropertyValue
CAS Number 152849-72-4[1][2]
Molecular Formula C₁₀H₁₁BrO₂[1][2]
Molecular Weight 243.10 g/mol
Appearance Solid
Purity Typically ≥95%

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar aromatic compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8Singlet1HAr-H (H6)
~ 7.1Singlet1HAr-H (H3)
~ 3.9Singlet3HO-CH₃
~ 2.5Singlet3HAr-CH₃ (at C4)
~ 2.3Singlet3HAr-CH₃ (at C2)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 168C=O (Ester)
~ 140Ar-C (C4)
~ 138Ar-C (C2)
~ 135Ar-C (C6)
~ 132Ar-C (C1)
~ 125Ar-C (C3)
~ 120Ar-C (C5-Br)
~ 52O-CH₃
~ 21Ar-CH₃ (at C4)
~ 19Ar-CH₃ (at C2)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850MediumC-H stretch (aromatic and aliphatic)
~ 1720StrongC=O stretch (ester)
~ 1600, 1480Medium-StrongC=C stretch (aromatic ring)
~ 1250StrongC-O stretch (ester)
~ 1100MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
242/244Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
211/213[M - OCH₃]⁺
183/185[M - COOCH₃]⁺
104[M - Br - CO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3] Ensure the sample is fully dissolved to avoid solid particles which can interfere with the magnetic field homogeneity.[3]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition : Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common.[4] Mix a small amount of the finely ground sample (1-2 mg) with about 100-200 mg of dry KBr powder.[4] Press the mixture in a hydraulic press to form a transparent pellet.[4] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]

  • Instrumentation : Use a FT-IR spectrometer.

  • Data Acquisition : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the salt plate should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] Further dilution may be necessary depending on the ionization technique used.[6]

  • Instrumentation : Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for the analysis of small organic molecules.

  • Data Acquisition : Introduce the sample into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[7]

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in doublet peaks for bromine-containing fragments, separated by 2 m/z units.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a bromine substituent, a methyl ester, and two methyl groups on the benzene ring, offers multiple reaction sites for the construction of more complex molecules. This makes it a compound of interest for medicinal chemists and researchers in drug discovery and materials science, who can utilize it as a key intermediate for the synthesis of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic route with detailed experimental protocols, and predicted spectroscopic data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 5, two methyl groups at positions 2 and 4, and a methyl ester group at position 1.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs and databases.

PropertyValueReference
CAS Number 152849-72-4[1][2]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
IUPAC Name This compound[1]
SMILES CC1=CC(=C(C=C1C(=O)OC)Br)C[1]
InChI Key DVWSCROTFQAIEU-UHFFFAOYSA-N[1]
Physical Form Solid[2]
Purity 95-97%[1][3]
Boiling Point 280.26 °C at 760 mmHg[1]
Density 1.381 g/cm³[1]
Storage Sealed in dry, room temperature[2]

Proposed Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification 2,4-Dimethylbenzoic Acid 2,4-Dimethylbenzoic Acid 5-Bromo-2,4-dimethylbenzoic Acid 5-Bromo-2,4-dimethylbenzoic Acid 2,4-Dimethylbenzoic Acid->5-Bromo-2,4-dimethylbenzoic Acid Br2, FeBr3 This compound This compound 5-Bromo-2,4-dimethylbenzoic Acid->this compound CH3OH, H2SO4 (cat.)

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound. These protocols are based on standard laboratory procedures for similar transformations and should be performed by qualified chemists with appropriate safety precautions.

Step 1: Synthesis of 5-bromo-2,4-dimethylbenzoic acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a trap), add 2,4-dimethylbenzoic acid (1 equivalent) and a catalytic amount of iron(III) bromide (FeBr₃, 0.05 equivalents).

  • Addition of Bromine: Add an appropriate solvent such as dichloromethane or carbon tetrachloride. From the dropping funnel, add a solution of bromine (1.05 equivalents) in the same solvent dropwise to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-2,4-dimethylbenzoic acid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-bromo-2,4-dimethylbenzoic acid (1 equivalent) obtained from the previous step in an excess of methanol (which acts as both solvent and reagent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Predicted Spectroscopic Data

Due to the limited availability of published spectroscopic data for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8s1HAr-H (proton at C6)
~ 7.2s1HAr-H (proton at C3)
~ 3.9s3H-COOCH₃
~ 2.4s3HAr-CH₃ (at C2)
~ 2.3s3HAr-CH₃ (at C4)

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 168C =O (ester)
~ 140-142Ar-C (C2 or C4)
~ 138-140Ar-C (C4 or C2)
~ 135Ar-C (C1)
~ 132Ar-C H (C6)
~ 128Ar-C H (C3)
~ 120Ar-C -Br (C5)
~ 52-COOC H₃
~ 21Ar-C H₃ (at C2 or C4)
~ 19Ar-C H₃ (at C4 or C2)

Applications in Research and Drug Development

As a functionalized building block, this compound holds potential in various areas of chemical research and development:

  • Pharmaceutical Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce complex substituents, forming the core of potential new drug candidates.

  • Agrochemicals: Similar to pharmaceutical applications, it can be a precursor for novel pesticides and herbicides.

  • Materials Science: The aromatic core can be incorporated into polymers or other materials to modify their physical and chemical properties.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of a wide range of organic molecules. This guide has provided a detailed overview of its chemical structure, properties, a plausible synthetic route with experimental protocols, and predicted spectroscopic data. While specific experimental data for this compound is limited, the information presented here, based on established chemical principles, offers a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors. As with any chemical synthesis, all procedures should be carried out with appropriate safety measures in a controlled laboratory environment.

References

An In-depth Technical Guide on the Solubility of Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,4-dimethylbenzoate (CAS No. 152849-72-4) is an organic compound with the chemical formula C₁₀H₁₁BrO₂.[1][2] It belongs to the class of aromatic esters, specifically a methyl ester of a brominated benzoic acid derivative. As a substituted aromatic compound, its physicochemical properties, particularly solubility, are of significant interest in various applications, including organic synthesis and as a building block in the development of more complex molecules. Understanding the solubility of this compound is crucial for reaction setup, purification processes (such as crystallization), and formulation in potential downstream applications. This guide provides a comprehensive overview of the known and predicted solubility characteristics of this compound, along with standardized experimental protocols for its determination.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 152849-72-4[1][2]
Molecular Formula C₁₀H₁₁BrO₂[1][2]
Molecular Weight 243.097 g/mol [1]
Physical Form Solid
Purity 95%
Storage Temperature Room Temperature, sealed in dry conditions

Solubility Profile

This structural composition suggests that this compound will follow the "like dissolves like" principle, exhibiting poor solubility in polar solvents like water and good solubility in a range of common organic solvents.[3]

Table of Predicted Solubilities:

SolventPolarityPredicted SolubilityRationale
WaterHighInsoluble/Very LowThe large non-polar aromatic structure dominates, making it hydrophobic.[3]
Methanol, EthanolHigh (Polar Protic)Sparingly to Moderately SolubleThe ester group may interact with the alcohol, but the non-polar ring limits high solubility.
Acetone, Ethyl AcetateMedium (Polar Aprotic)SolubleThese solvents can effectively solvate both the polar ester and the non-polar aromatic ring.
Dichloromethane, ChloroformLow (Non-polar)SolubleThese solvents are effective at dissolving non-polar and moderately polar organic compounds.
Toluene, HexaneLow (Non-polar)SolubleThe non-polar nature of these solvents is well-suited to the aromatic and alkyl components of the solute.
Diethyl EtherLow (Non-polar)SolubleA common solvent for non-polar organic compounds.[3]
Dimethyl Sulfoxide (DMSO)High (Polar Aprotic)SolubleDMSO is a powerful and versatile solvent capable of dissolving a wide range of organic compounds.

Note: These are predictions based on chemical structure. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not published, a standard method for determining the solubility of a solid organic compound, such as the Shake-Flask Method, can be employed.[4] This method is considered a gold standard for its reliability.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The temperature should be rigorously controlled.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot using a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification: Determine the concentration of the dissolved solute in the filtrate using a validated analytical method.

    • For volatile solvents, the solvent can be evaporated, and the mass of the residual solid can be measured.

    • For non-volatile solvents, a spectroscopic (e.g., HPLC-UV) or chromatographic (e.g., GC-MS) method is typically used to determine the concentration against a series of calibration standards.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate key relationships and workflows.

G substance This compound structure Chemical Structure substance->structure is defined by its ester Methyl Ester Group (-COOCH3) structure->ester contains aromatic Substituted Benzene Ring (Aromatic, Non-polar) structure->aromatic contains properties Solubility Properties ester->properties contributes polarity substituents Bromo & Methyl Groups (-Br, -CH3) aromatic->substituents has aromatic->properties contributes non-polarity substituents->properties increase lipophilicity polar_sol Polar Solvents (e.g., Water) → Low Solubility properties->polar_sol nonpolar_sol Non-polar/Organic Solvents (e.g., Toluene, DCM) → High Solubility properties->nonpolar_sol G start Start: Add Excess Solid to Solvent equilibrate Equilibrate (e.g., 24-72h) in Shaker Bath at Constant Temperature start->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant with Syringe settle->sample filter Filter Sample (e.g., 0.45 µm PTFE filter) sample->filter quantify Quantify Concentration (e.g., HPLC, Gravimetric) filter->quantify end End: Calculate Solubility (e.g., mg/mL) quantify->end

References

An In-depth Technical Guide to the Safe Handling of Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

Chemical and Physical Properties

Methyl 5-bromo-2,4-dimethylbenzoate is a brominated aromatic ester. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
CAS Number 152849-72-4
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Colorless crystals
Purity Typically >95%
Storage Sealed refrigeration

Safety and Toxicology

While specific toxicological data for this compound is limited, the safety profile can be inferred from data on similar brominated aromatic compounds and general principles of chemical safety.

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related compounds such as Methyl 5-bromo-2-methylbenzoate are classified with the following hazards:

  • Skin irritation: May cause skin irritation.

  • Eye irritation: Causes serious eye irritation.

  • Respiratory irritation: May cause respiratory irritation.

It is prudent to assume that this compound presents similar hazards. Brominated aromatic compounds, as a class, can be toxic and may act as hormone disruptors.[1] Some brominated compounds are known to be carcinogenic.[1]

General Laboratory Safety Precautions

Given the potential hazards, the following general laboratory safety rules should be strictly adhered to when handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing solutions.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. "Sealed refrigeration" is recommended for long-term storage.[2]

  • Spills: In case of a spill, evacuate the area, wear appropriate PPE, and clean up using an absorbent material. Dispose of the waste in a sealed container.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 5-bromo-2,4-dimethylbenzoic acid. While the specific patent literature does not detail the synthesis of the starting benzoic acid, it describes the subsequent conversion to the methyl ester.[3][4][5][6]

Reaction: 5-bromo-2,4-dimethylbenzoic acid + Methanol → this compound

Procedure:

  • 5-bromo-2,4-dimethylbenzoic acid is dissolved in methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by crystallization from a suitable solvent (e.g., methanol) to yield colorless crystals of this compound.[3][4][5][6]

Use as an Intermediate in the Synthesis of mTORC1 Inhibitors

This compound has been used as a starting material in the synthesis of phenyl mTORC1 inhibitors.[7]

Reaction Scheme: Heck Coupling Reaction

Procedure:

  • To a solution of this compound in acetonitrile, add tert-butyl 4-methylenepiperidine-1-carboxylate, triethylamine (Et₃N), tri(o-tolyl)phosphine, and Palladium(II) acetate (Pd(OAc)₂).[7]

  • The reaction mixture is stirred, likely under an inert atmosphere and at an elevated temperature, until the starting materials are consumed.

  • The reaction is then worked up by removing the solvent and purifying the product, typically through column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules, such as mTORC1 inhibitors.

G Workflow: Role of this compound in Synthesis start 5-bromo-2,4-dimethylbenzoic acid intermediate This compound start->intermediate Esterification (Methanol, Acid cat.) product Heck Coupling Product (mTORC1 Inhibitor Precursor) intermediate->product Heck Coupling reagent tert-butyl 4-methylenepiperidine-1-carboxylate + Pd(OAc)₂/Phosphine ligand reagent->product final_product Further Elaboration to mTORC1 Inhibitors product->final_product Multi-step Synthesis

Caption: Synthetic pathway from 5-bromo-2,4-dimethylbenzoic acid to mTORC1 inhibitors.

Waste Disposal

All chemical waste, including unused this compound and contaminated materials, should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed chemical waste disposal company. Do not dispose of down the drain.

Conclusion

This compound is a key chemical intermediate with important applications in pharmaceutical research. While specific toxicological data is not extensively available, its structural similarity to other brominated aromatic compounds necessitates careful handling and adherence to stringent safety protocols. The information provided in this guide is intended to promote the safe and effective use of this compound in a laboratory setting. Researchers should always consult general chemical safety guidelines and perform a thorough risk assessment before commencing any new experimental work.

References

Methyl 5-bromo-2,4-dimethylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Suppliers, and Applications in Drug Discovery

Methyl 5-bromo-2,4-dimethylbenzoate is a halogenated aromatic ester that serves as a crucial building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it functions as a key intermediate in the development of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its suppliers and pricing, detailed experimental protocols for its synthesis, and its application in the development of novel drug candidates, with a focus on mTORC1 and SGLT2 inhibitors.

Suppliers and Pricing

This compound (CAS No. 152849-72-4) is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, impacting the price. Below is a summary of some of the key suppliers and indicative pricing. Researchers are advised to request quotes from suppliers for the most current pricing and availability.

SupplierCatalogue NumberPurityIndicative Pricing
Apollo ScientificOR4510095%Starting at £68.00
Bide PharmatechBD24403095+%Contact for pricing
BLD PharmatechBD24403095%Contact for pricing
AmbeedA291953---Contact for pricing
Almanac Life ScienceALS-M432695%Contact for pricing
SmoleculeS1973086---Contact for pricing
abcr Gute ChemieAB29195395%Contact for pricing

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a Heck coupling reaction, a common transformation in drug discovery.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of methyl 2,4-dimethylbenzoate. A detailed procedure is outlined below, adapted from patent literature.[1][2]

Step 1: Esterification of 2,4-dimethylbenzoic acid

This initial step is often performed to obtain the starting material, methyl 2,4-dimethylbenzoate, if not commercially available.

  • Materials: 2,4-dimethylbenzoic acid, methanol, sulfuric acid.

  • Procedure: A solution of 2,4-dimethylbenzoic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 2,4-dimethylbenzoate, which can often be used in the next step without further purification.

Step 2: Bromination of methyl 2,4-dimethylbenzoate

  • Materials: Methyl 2,4-dimethylbenzoate (19.75 g), activated neutral aluminum oxide (120 g), bromine (9.25 ml), diethyl ether, 10% aqueous sodium thiosulfate solution, saturated aqueous sodium hydrogen carbonate solution, brine, magnesium sulfate, methanol.[1][2]

  • Procedure: To a mixture of methyl 2,4-dimethylbenzoate (19.75 g) and activated neutral aluminum oxide (120 g), bromine (9.25 ml) is added dropwise at room temperature with stirring.[1][2] The reaction mixture is stirred at room temperature for 8 hours.[1][2] Following the reaction, the mixture is diluted with diethyl ether (1000 ml).[1][2] Insoluble materials are removed by filtration and washed with diethyl ether (500 ml).[1][2] The combined filtrate is then washed successively with 10% aqueous sodium thiosulfate solution, a saturated aqueous sodium hydrogen carbonate solution, and brine.[1][2] The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.[1][2] The resulting residue is crystallized from methanol (40 ml) to afford this compound (6.34 g) as colorless crystals.[1][2]

  • Characterization: The product can be characterized by mass spectrometry. For example, APCI-Mass m/Z 243/245 (M+H) is indicative of the desired product.[1][2]

Application in a Heck Coupling Reaction

This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form more complex molecules. An example of its use in the synthesis of a precursor for an mTORC1 inhibitor is provided below.

  • Materials: this compound (9.8 g, 40.09 mmol), tert-butyl 4-methylenepiperidine-1-carboxylate (11.85 g, 60.14 mmol), triethylamine (Et3N, 14.3 g, 142.1 mmol), tri(o-tolyl)phosphine (106.28 mg, 0.34 mmol), palladium(II) acetate (Pd(OAc)2, 19.59 mg, 0.082 mmol), acetonitrile (CH3CN, 50 mL).

  • Procedure: In a suitable reaction vessel, a solution of this compound (9.8 g) in acetonitrile (50 mL) is prepared. To this solution are added tert-butyl 4-methylenepiperidine-1-carboxylate (11.85 g), triethylamine (14.3 g), tri(o-tolyl)phosphine (106.28 mg), and palladium(II) acetate (19.59 mg). The reaction mixture is then stirred, typically at an elevated temperature, until the starting materials are consumed (as monitored by techniques such as TLC or LC-MS). The workup and purification would involve standard procedures such as filtration, extraction, and chromatography to isolate the desired coupled product.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility has been demonstrated in the development of inhibitors for two key therapeutic targets: the mammalian target of rapamycin (mTOR) and the sodium-glucose cotransporter-2 (SGLT2).

mTOR Signaling Pathway and Inhibitor Synthesis

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and energy status. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders. The pathway is centered around two distinct complexes, mTORC1 and mTORC2. This compound has been used as a starting material in the synthesis of selective mTORC1 inhibitors.

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibition Rheb Rheb-GTP TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibition Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Rag_GTPases->mTORC1

Figure 1: Simplified mTOR Signaling Pathway.
SGLT2 Inhibition and Diabetes Treatment

Sodium-glucose cotransporter-2 (SGLT2) is a protein primarily located in the proximal tubules of the kidneys. It is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. Inhibiting SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism of action is beneficial for the treatment of type 2 diabetes. This compound has been utilized as a key building block in the synthesis of SGLT2 inhibitors.[1][2]

SGLT2_Inhibition cluster_0 Renal Tubule Lumen Glomerulus Glomerulus: Glucose Filtration Proximal_Tubule Proximal Tubule Glomerulus->Proximal_Tubule Filtered Glucose SGLT2 SGLT2 Transporter Urine Increased Urinary Glucose Excretion Proximal_Tubule->Urine Glucose_Reabsorption Glucose Reabsorption into Blood SGLT2->Glucose_Reabsorption Blood_Glucose Lowered Blood Glucose Levels SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibition Urine->Blood_Glucose Leads to

Figure 2: Mechanism of Action of SGLT2 Inhibitors.

Conclusion

This compound is a versatile and valuable reagent for researchers and professionals in the field of drug development. Its commercial availability and well-documented synthetic routes make it an accessible starting material for complex chemical syntheses. The successful application of this compound in the development of inhibitors for critical therapeutic targets such as mTORC1 and SGLT2 underscores its importance in medicinal chemistry and highlights its potential for future drug discovery efforts.

References

The Versatile Role of Methyl 5-bromo-2,4-dimethylbenzoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Methyl 5-bromo-2,4-dimethylbenzoate, a halogenated aromatic ester, is emerging as a valuable and versatile building block in organic synthesis. Its unique substitution pattern and the presence of a reactive bromine atom make it a key intermediate in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science research. This technical guide provides an in-depth overview of its synthesis and applications in key cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 243.10 g/mol . Its chemical formula is C₁₀H₁₁BrO₂. The strategic placement of the methyl and bromo substituents on the benzene ring influences its reactivity and makes it a valuable synthon.

The synthesis of this compound typically involves a two-step process. The first step is the bromination of 2,4-dimethylbenzoic acid. A common method for this is the reaction of 2,4-dimethylbenzoic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of a radical initiator. The subsequent step is the esterification of the resulting 5-bromo-2,4-dimethylbenzoic acid with methanol, often under acidic conditions, to yield the final product.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. This guide focuses on three of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.

Generalized Reaction Scheme:

Suzuki_Coupling A This compound C Biaryl Product A->C B Arylboronic Acid or Ester B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->C

Caption: Suzuki-Miyaura coupling of this compound.

A typical Suzuki-Miyaura reaction involving this compound would utilize a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means of forming a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in natural products, pharmaceuticals, and materials with interesting photophysical properties.

Generalized Reaction Scheme:

Sonogashira_Coupling A This compound C Arylalkyne Product A->C B Terminal Alkyne B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst Base (e.g., Et₃N) Catalyst->C

Caption: Sonogashira coupling of this compound.

In a typical Sonogashira coupling, this compound is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (such as copper(I) iodide), and a base, typically an amine like triethylamine, which can also serve as the solvent. The reaction mechanism involves a catalytic cycle for palladium and a separate cycle for copper, working in concert to produce the coupled product.

Buchwald-Hartwig Amination: Constructing Arylamine Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and other biologically active compounds.

Generalized Reaction Scheme:

Buchwald_Hartwig_Amination A This compound C N-Aryl Amine Product A->C B Primary or Secondary Amine B->C Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Catalyst->C

Caption: Buchwald-Hartwig amination of this compound.

The Buchwald-Hartwig amination of this compound requires a palladium catalyst, often in combination with a bulky electron-rich phosphine ligand (such as XPhos), and a strong base like sodium tert-butoxide. The reaction is typically carried out in an inert solvent under an inert atmosphere. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product.

Experimental Protocols

While specific, detailed experimental protocols for the cross-coupling reactions of this compound are not extensively reported in the public domain, the following generalized procedures, based on well-established methodologies for similar aryl bromides, serve as a robust starting point for reaction optimization.

Table 1: Generalized Experimental Protocols for Cross-Coupling Reactions

ReactionReagents and Conditions
Suzuki-Miyaura Coupling Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Base (e.g., K₂CO₃, 2.0 equiv.) Catalyst: Pd(PPh₃)₄ (0.05 equiv.) Solvent: Toluene/Ethanol/Water mixture Temperature: Reflux Atmosphere: Inert (e.g., Nitrogen or Argon)
Sonogashira Coupling Reactants: this compound (1.0 equiv.), Terminal alkyne (1.2 equiv.), Base (e.g., Et₃N) Catalyst: Pd(PPh₃)₂Cl₂ (0.02 equiv.), CuI (0.04 equiv.) Solvent: Triethylamine or a mixture with THF/DMF Temperature: Room temperature to 60 °C Atmosphere: Inert (e.g., Nitrogen or Argon)
Buchwald-Hartwig Amination Reactants: this compound (1.0 equiv.), Amine (1.2 equiv.), Base (e.g., NaOtBu, 1.4 equiv.) Catalyst: Pd₂(dba)₃ (0.02 equiv.), Ligand (e.g., XPhos, 0.08 equiv.) Solvent: Anhydrous, non-polar solvent (e.g., Toluene or Dioxane) Temperature: 80-110 °C Atmosphere: Inert (e.g., Nitrogen or Argon)

Experimental Workflow:

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants, Catalyst, Ligand, Base, and Solvent A->B C Heating and Stirring B->C D Reaction Monitoring (TLC, GC, or LC-MS) C->D E Work-up (Quenching, Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: Generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allows for the efficient construction of diverse and complex molecular structures. This technical guide provides a foundational understanding of its synthesis and applications, empowering researchers to explore its full potential in the development of novel pharmaceuticals, functional materials, and other advanced chemical entities. Further research into the specific reaction kinetics and optimization for this substrate will undoubtedly expand its utility and solidify its place as a key tool in the synthetic chemist's arsenal.

The Untapped Potential of Methyl 5-bromo-2,4-dimethylbenzoate as a Pharmaceutical Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of novel therapeutic agents. Methyl 5-bromo-2,4-dimethylbenzoate, a halogenated aromatic compound, presents itself as a versatile yet underutilized scaffold for medicinal chemistry. While direct applications of this specific molecule in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs—a reactive bromine atom, a methyl ester, and two methyl groups on the benzene ring—offer a compelling platform for the generation of diverse and complex molecular architectures. This technical guide will explore the potential of this compound as a valuable starting material in drug discovery, drawing parallels with the established synthetic utility of its close analog, 5-bromo-2-methylbenzoic acid, in the creation of the blockbuster anti-diabetic drug, Canagliflozin.

Physicochemical Properties

A foundational understanding of a building block's physical and chemical characteristics is essential for its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 152849-72-4[1][]
Molecular Formula C₁₀H₁₁BrO₂[1][]
Molecular Weight 243.10 g/mol []
Boiling Point 280.255 °C at 760 mmHg[]
Density 1.381 g/cm³[]
Appearance Solid[1]
Purity Typically ≥95%[]

Synthetic Potential and Key Reactions

The synthetic utility of this compound is primarily derived from the presence of the bromine atom and the methyl ester functional group. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex drug molecules. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for molecular diversification.

Case Study: The Synthesis of Canagliflozin from a Structurally Related Building Block

To illustrate the potential synthetic pathways in which this compound could be employed, we will examine the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). The synthesis of Canagliflozin prominently features 5-bromo-2-methylbenzoic acid, a close structural analog of the title compound.[3] The key transformations in this synthesis highlight the types of reactions that this compound could potentially undergo.

Experimental Workflow for Canagliflozin Synthesis

G A 5-bromo-2-methylbenzoic acid B Friedel-Crafts Acylation with 2-(4-fluorophenyl)thiophene A->B SOCl₂, AlCl₃ C (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone B->C D Ketone Reduction C->D Et₃SiH, BF₃·OEt₂ E 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene D->E F Lithiation followed by Glycosylation with protected gluconolactone E->F n-BuLi G Protected Canagliflozin Intermediate F->G H Deprotection and Reduction G->H Acidic conditions I Canagliflozin H->I

Caption: Synthetic workflow for Canagliflozin.

Detailed Experimental Protocols (Adapted from literature for analogous reactions)

1. Friedel-Crafts Acylation:

  • Objective: To form the ketone intermediate by acylating 2-(4-fluorophenyl)thiophene with the acid chloride of 5-bromo-2-methylbenzoic acid.

  • Procedure:

    • To a solution of 5-bromo-2-methylbenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride and a catalytic amount of DMF.

    • Stir the mixture at room temperature until the conversion to the acid chloride is complete.

    • In a separate flask, dissolve 2-(4-fluorophenyl)thiophene and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent.

    • Cool the mixture and slowly add the freshly prepared acid chloride.

    • Allow the reaction to proceed until completion, then quench with water and extract the product with an organic solvent.

    • Purify the resulting ketone by recrystallization or column chromatography.

2. Ketone Reduction:

  • Objective: To reduce the ketone functional group to a methylene bridge.

  • Procedure:

    • Dissolve the ketone intermediate in a suitable solvent (e.g., dichloromethane).

    • Cool the solution and add a reducing agent such as triethylsilane (Et₃SiH) followed by a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).

    • Stir the reaction at a low temperature and allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and work up to isolate the reduced product.

3. Glycosylation:

  • Objective: To couple the aryl bromide with a protected glucose derivative.

  • Procedure:

    • Dissolve the brominated intermediate in an anhydrous ethereal solvent (e.g., THF).

    • Cool the solution to a very low temperature (e.g., -78 °C) under an inert atmosphere.

    • Add a strong base, such as n-butyllithium, dropwise to effect a lithium-halogen exchange.

    • To the resulting aryllithium species, add a solution of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone).

    • Allow the reaction to proceed at low temperature before quenching and work-up.

4. Deprotection and Final Reduction:

  • Objective: To remove the protecting groups from the glucose moiety and reduce the anomeric position to afford the final C-glucoside.

  • Procedure:

    • Dissolve the protected intermediate in a suitable solvent (e.g., methanol).

    • Add an acid (e.g., methanolic HCl) to facilitate the removal of the silyl protecting groups.

    • The resulting lactol can then be reduced, for example with a silane in the presence of a Lewis acid, to yield Canagliflozin.

Mechanism of Action of SGLT2 Inhibitors and Associated Signaling Pathways

Canagliflozin and other drugs in its class exert their therapeutic effect by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys.[4][5] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[4] By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[6][7] This mechanism of action is independent of insulin secretion and sensitivity, providing a unique approach to glycemic control in type 2 diabetes.[4]

The increased urinary glucose excretion leads to a net caloric loss and an osmotic diuretic effect, which contribute to weight loss and a reduction in blood pressure, respectively.[6]

Signaling Pathway of SGLT2 Inhibition

G cluster_0 Proximal Tubule Cell SGLT2 SGLT2 GLUT2 GLUT2 Glucose Glucose Glucose->SGLT2 Reabsorption Na Na+ Na->SGLT2 Co-transport Blood Bloodstream GLUT2->Blood Transport Urine Tubular Lumen (Urine) Canagliflozin Canagliflozin Canagliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by Canagliflozin.

Beyond direct glycemic control, SGLT2 inhibitors have been shown to have beneficial effects on cardiovascular and renal outcomes.[8] These effects are thought to be mediated through various pathways, including the activation of AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1), which play roles in cellular energy homeostasis and stress resistance.[9] Inhibition of SGLT2 can also lead to the suppression of inflammatory pathways such as the NLRP3 inflammasome and NF-κB signaling.[10]

Downstream Effects of SGLT2 Inhibition

G SGLT2i SGLT2 Inhibition Glucosuria Increased Urinary Glucose Excretion SGLT2i->Glucosuria Natriuresis Increased Urinary Sodium Excretion SGLT2i->Natriuresis AMPK_SIRT1 AMPK/SIRT1 Activation SGLT2i->AMPK_SIRT1 CaloricLoss Caloric Loss Glucosuria->CaloricLoss CardioRenal Cardiovascular and Renal Protection Glucosuria->CardioRenal BP_Reduction Blood Pressure Reduction Natriuresis->BP_Reduction Natriuresis->CardioRenal CaloricLoss->CardioRenal BP_Reduction->CardioRenal AntiInflammatory Anti-inflammatory Effects AMPK_SIRT1->AntiInflammatory AntiInflammatory->CardioRenal

Caption: Downstream signaling effects of SGLT2 inhibitors.

Conclusion

While this compound has not yet been prominently featured in the synthesis of marketed pharmaceuticals, its structural characteristics make it a building block of significant latent potential. The reactivity of its bromine atom in cross-coupling reactions and the versatility of its methyl ester group position it as a valuable tool for the construction of novel molecular entities. The successful synthesis of Canagliflozin from a closely related analog underscores the power of halogenated benzoic acid derivatives in the development of complex and impactful medicines. Further exploration of the reactivity and applications of this compound by researchers and drug development professionals is warranted and holds the promise of unlocking new avenues in the quest for innovative therapeutics.

References

The Pivotal Role of Methyl 5-bromo-2,4-dimethylbenzoate in the Synthesis of Advanced Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Methyl 5-bromo-2,4-dimethylbenzoate, a substituted aromatic carboxylate, has emerged as a critical building block in the synthesis of modern agrochemicals, particularly a class of highly effective fungicides known as pyrazole carboxamides. These fungicides are renowned for their potent and specific mode of action, primarily as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain. This technical guide provides an in-depth overview of the application of this compound in the synthesis of these vital agricultural products, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthesis Pathway: From Benzoate to Fungicide

The primary application of this compound in agrochemical synthesis is as a precursor to pyrazole carboxamides. The general synthetic strategy involves a multi-step process, beginning with the hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by the construction of a pyrazole ring and subsequent amidation to yield the final active ingredient.

A representative synthetic route is the preparation of a pyrazole carboxamide fungicide, a potent SDHI. The overall workflow can be visualized as follows:

cluster_0 Initial Transformation cluster_1 Core Heterocycle Formation cluster_2 Final Product Assembly A This compound B 5-Bromo-2,4-dimethylbenzoic Acid A->B Hydrolysis C Acid Chloride Intermediate B->C Chlorination E Pyrazole Carboxylic Acid Derivative C->E Cyclization D Substituted Hydrazine D->E F Pyrazole Acyl Chloride E->F Chlorination H Final Pyrazole Carboxamide (SDHI Fungicide) F->H Amidation G Substituted Aniline G->H

Caption: General synthetic workflow from this compound to a pyrazole carboxamide fungicide.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of a representative pyrazole carboxamide fungicide.

Step 1: Hydrolysis of this compound

Objective: To convert the starting methyl ester into the corresponding carboxylic acid, a key intermediate for subsequent reactions.

Reaction: this compound + NaOH → 5-Bromo-2,4-dimethylbenzoic Acid + CH₃OH

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v), add sodium hydroxide (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with 2N HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-2,4-dimethylbenzoic acid.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentsSodium Hydroxide, Methanol, Water, 2N HCl
Reaction Time2-4 hours
Yield90-95%
Purity>98% (by HPLC)
Step 2: Synthesis of the Pyrazole Carboxylic Acid Intermediate

Objective: To construct the core pyrazole ring, which is essential for the fungicidal activity. This is typically achieved through condensation with a substituted hydrazine followed by cyclization.

Reaction: 5-Bromo-2,4-dimethylbenzoic Acid → Acid Chloride → Reaction with a substituted hydrazine → Pyrazole Carboxylic Acid Derivative

Procedure:

  • Convert 5-bromo-2,4-dimethylbenzoic acid (1.0 eq) to its acid chloride by reacting with thionyl chloride (1.2 eq) in an inert solvent such as dichloromethane at reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.

  • In a separate flask, prepare a solution of a suitable substituted hydrazine (e.g., a heterocyclic hydrazine) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a polar aprotic solvent like tetrahydrofuran (THF).

  • Slowly add the previously prepared acid chloride solution to the hydrazine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The subsequent cyclization to form the pyrazole ring can be induced by heating or by treatment with a suitable reagent as described in relevant literature for the specific target molecule.

  • After workup and purification by column chromatography, the desired pyrazole carboxylic acid derivative is obtained.

Quantitative Data:

ParameterValue
Starting Material5-Bromo-2,4-dimethylbenzoic Acid
Key ReagentsThionyl Chloride, Substituted Hydrazine, Triethylamine, THF
Reaction Time14-18 hours
Yield60-75% (over two steps)
Purity>95% (by HPLC)
Step 3: Amidation to the Final Pyrazole Carboxamide Fungicide

Objective: To couple the pyrazole carboxylic acid with a specific aniline derivative to form the final active ingredient.

Reaction: Pyrazole Carboxylic Acid Derivative → Pyrazole Acyl Chloride + Substituted Aniline → Final Pyrazole Carboxamide

Procedure:

  • Activate the pyrazole carboxylic acid (1.0 eq) by converting it to the corresponding acyl chloride using oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dichloromethane at room temperature for 1-2 hours.

  • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and a base such as pyridine (1.5 eq) in dichloromethane.

  • Slowly add the solution of the pyrazole acyl chloride to the aniline solution at 0 °C.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.

Quantitative Data:

ParameterValue
Starting MaterialPyrazole Carboxylic Acid Derivative
Key ReagentsOxalyl Chloride, Substituted Aniline, Pyridine, Dichloromethane
Reaction Time7-10 hours
Yield80-90%
Purity>99% (by HPLC)

Mechanism of Action: Succinate Dehydrogenase Inhibition

The pyrazole carboxamide fungicides synthesized from this compound act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and cellular respiration, ultimately leading to fungal cell death.

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Site of Action ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (SDH) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate Blocked ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP Production (Energy) ATP_Synthase->ATP Fungicide Pyrazole Carboxamide (from this compound) Fungicide->ComplexII Inhibits Succinate Succinate Succinate->ComplexII Substrate

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of highly active pyrazole carboxamide fungicides. The synthetic pathways, while multi-stepped, are robust and allow for the introduction of diverse substituents, enabling the fine-tuning of the final product's biological activity and spectrum. The detailed protocols and data presented in this guide offer a solid foundation for researchers and developers in the agrochemical industry to innovate and produce the next generation of crop protection agents.

Methodological & Application

Application Notes: Suzuki Coupling of Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction offers a versatile and efficient route to construct biaryl and substituted aromatic compounds, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] This document provides a detailed protocol for the Suzuki coupling of Methyl 5-bromo-2,4-dimethylbenzoate with a generic arylboronic acid, serving as a foundational methodology for the synthesis of a variety of substituted biaryl compounds.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] Initially, a palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). This is followed by transmetalation with a boronic acid, a step that is typically facilitated by a base. The final step is reductive elimination from the palladium(II) complex to yield the desired biaryl product and regenerate the active palladium(0) catalyst, thus completing the cycle.[3]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of an aryl bromide like this compound. These parameters are based on established literature for similar substrates and serve as a starting point for optimization.[3][6][7]

ParameterConditionExpected Outcome/Note
Aryl Bromide This compound1.0 equivalent
Arylboronic Acid Substituted or unsubstituted1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand1-5 mol%
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2-3 equivalents
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFAnhydrous solvents are recommended
Temperature 80-110 °CReaction progress should be monitored
Reaction Time 8-24 hoursVaries with specific substrates and conditions
Yield 80-95%Highly dependent on optimized conditions

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Anhydrous 1,4-dioxane

  • Water, degassed

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Catalyst Addition: Under a counterflow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition and Degassing: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Degas the resulting mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure biaryl product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation start Combine Reactants: - this compound - Arylboronic Acid - Base add_catalyst Add Palladium Catalyst (under inert atmosphere) start->add_catalyst 1. add_solvent Add Solvents (e.g., Dioxane/Water) add_catalyst->add_solvent 2. degas Degas Mixture (Ar or N2 purge) add_solvent->degas 3. heat Heat to 80-110 °C with Stirring degas->heat 4. monitor Monitor Progress (TLC or LC-MS) heat->monitor 5. workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup 6. (Upon Completion) dry_concentrate Dry and Concentrate: - Dry with Na2SO4 - Evaporate Solvent workup->dry_concentrate 7. purify Purify Product (Column Chromatography) dry_concentrate->purify 8. end_product Pure Biaryl Product purify->end_product 9.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln ar_pd_x Ar-Pd(II)Ln-X pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)Ln-Ar' ar_pd_x->ar_pd_ar transmetalation Transmetalation ar_pd_ar->pd0 biaryl Ar-Ar' ar_pd_ar->biaryl reductive_elimination Reductive Elimination aryl_halide Ar-X (this compound) boronic_acid Ar'-B(OH)2 + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3] This document provides detailed application notes and protocols for conducting the Heck reaction with Methyl 5-bromo-2,4-dimethylbenzoate, a substituted aryl bromide. While specific literature examples for this exact substrate are not prevalent, the provided protocols are based on well-established methodologies for a broad range of aryl bromides, including those with both electron-donating and electron-withdrawing groups.[4][5]

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[6]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the desired substituted alkene product and a palladium-hydride species.[3]

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr and regenerates the active Pd(0) catalyst, completing the catalytic cycle.[3][6]

General Workflow for the Heck Reaction

The following diagram illustrates a typical workflow for performing a Heck cross-coupling reaction.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Alkene, Base, and Solvent degas Degas Mixture & Establish Inert Atmosphere reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst react Heat and Stir Reaction Mixture catalyst->react monitor Monitor Progress (TLC, GC-MS) react->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Heck cross-coupling reaction.

Recommended Reaction Conditions

A variety of catalyst systems and reaction conditions have been successfully employed for the Heck reaction of aryl bromides. The table below summarizes several effective protocols that can be adapted for this compound.

Parameter Condition Set 1 Condition Set 2 Condition Set 3
Palladium Source Pd(OAc)₂ (1 mol%)Pd(dba)₂ (0.5 mol%)Pd(OAc)₂ (3 mol%)
Ligand Tetrahydropyrimidinium salt (2 mol%)Phosphine-imidazolium salt (0.5 mol%)Tri(o-tolyl)phosphine (6 mol%)
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)Et₃N (1.5 equiv.)
Solvent DMF/H₂O (1:1)Not specifiedAnhydrous DMF
Temperature 80 °CNot specified100 °C
Alkene Styrene (1.5 equiv.)n-Butyl acrylateStyrene (1.2 equiv.)
Reference [4][7][8]

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from established methods for the Heck reaction of aryl bromides and can serve as a starting point for the reaction of this compound with an alkene such as styrene.[4][8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Styrene (or other alkene, 1.2-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01-0.03 mmol, 1-3 mol%)

  • Triphenylphosphine (or other suitable ligand, 0.02-0.06 mmol, 2-6 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and the base (e.g., triethylamine, 1.5 mmol). Finally, add the alkene (e.g., styrene, 1.2 mmol) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition pd2_alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_inserted R-CH₂-CH(Ar)-Pd(II)L₂(X) pd2_alkene->pd2_inserted Migratory Insertion pd_hydride H-Pd(II)L₂(X) pd2_inserted->pd_hydride β-Hydride Elimination product Substituted Alkene pd2_inserted->product pd_hydride->pd0 Reductive Elimination byproduct Base-H⁺X⁻ pd_hydride->byproduct reagents Ar-X + Alkene base_regen Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents such as DMF are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.

By following these guidelines and adapting the provided protocols, researchers can effectively utilize the Heck reaction for the derivatization of this compound and related aryl bromides.

References

Application Notes and Protocols for the Grignard Reaction with Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview and representative protocols for the reaction of Grignard reagents with Methyl 5-bromo-2,4-dimethylbenzoate. This substrate is a valuable starting material in medicinal chemistry and materials science, and its reaction with organomagnesium halides opens avenues for the synthesis of a diverse range of complex molecules, including tertiary alcohols and ketones.

The general mechanism for the Grignard reaction with an ester, such as this compound, involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. This initially forms a tetrahedral intermediate which can then collapse to yield a ketone. The newly formed ketone is also susceptible to attack by a second equivalent of the Grignard reagent, leading to a different tetrahedral intermediate that, upon acidic workup, yields a tertiary alcohol. Controlling the reaction to selectively produce the ketone can be challenging but is achievable under specific conditions.

Reaction Pathway: From Ester to Tertiary Alcohol

The reaction of this compound with a Grignard reagent (R-MgX) typically proceeds through a two-step addition to yield a tertiary alcohol.

Grignard_Reaction start This compound reagent1 + 1 eq. R-MgX start->reagent1 intermediate Tetrahedral Intermediate 1 reagent1->intermediate ketone Ketone Intermediate intermediate->ketone - MeOMgX reagent2 + 1 eq. R-MgX ketone->reagent2 intermediate2 Tetrahedral Intermediate 2 reagent2->intermediate2 workup Acidic Workup (e.g., aq. NH4Cl) intermediate2->workup product Tertiary Alcohol workup->product

Caption: General reaction pathway for the Grignard reaction with a methyl ester.

Representative Experimental Data

While specific experimental data for the Grignard reaction of this compound is not widely published, the following table provides representative data based on analogous reactions with substituted methyl benzoates. These values should be considered as a starting point for reaction optimization.

EntryGrignard Reagent (R-MgX)Equivalents of R-MgXReaction Temperature (°C)Reaction Time (h)Product TypeHypothetical Yield (%)
1Phenylmagnesium bromide2.20 to rt2Tertiary Alcohol85
2Ethylmagnesium bromide2.20 to rt3Tertiary Alcohol78
3Isopropylmagnesium chloride2.5rt4Tertiary Alcohol72
4Phenylmagnesium bromide1.1-781Ketone65 (with significant starting material)

Detailed Experimental Protocols

Important Note: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of a Tertiary Alcohol

This protocol describes a representative procedure for the synthesis of a tertiary alcohol by reacting this compound with two equivalents of a Grignard reagent.

Materials:

  • This compound

  • Magnesium turnings

  • Aryl or alkyl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon line)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (2.5 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of the aryl or alkyl halide (2.2 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flame-dried flask.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add the solution of this compound to the Grignard reagent via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.

Protocol 2: Synthesis of a Ketone (Optimized Conditions)

This protocol outlines a procedure that favors the formation of the ketone intermediate by using a limited amount of Grignard reagent at low temperatures.

Procedure:

  • Preparation of the Grignard Reagent: Follow the procedure described in Protocol 1, using 1.1 equivalents of the aryl or alkyl halide and 1.2 equivalents of magnesium.

  • Reaction with this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent (1.05 equivalents) to the solution of the ester at -78 °C over a period of 1 hour.

    • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and follow the extraction, drying, and concentration procedures as described in Protocol 1.

    • Purify the crude product by column chromatography. Note that the product mixture will likely contain unreacted starting material and the tertiary alcohol byproduct, requiring careful separation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a tertiary alcohol using a Grignard reaction.

experimental_workflow prep_grignard Prepare Grignard Reagent (Inert Atmosphere) react_ester React with this compound (0°C to rt) prep_grignard->react_ester quench Quench Reaction (aq. NH4Cl) react_ester->quench extract Extraction with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow for a Grignard reaction.

Concluding Remarks

The Grignard reaction of this compound provides a powerful synthetic route to valuable tertiary alcohols and ketones. The protocols and data presented herein serve as a comprehensive guide for researchers to develop robust and efficient syntheses. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving the desired product selectivity and yield. Further optimization may be required for specific Grignard reagents and large-scale applications.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-2,4-dimethylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the available palladium catalysts, and provides a generalized protocol for a Suzuki-Miyaura coupling, a common and versatile cross-coupling reaction.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of complex aromatic systems. Its utility is primarily realized through palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds at the C5 position. These reactions are fundamental in medicinal chemistry for the synthesis of novel drug candidates. A variety of conventional palladium catalysts have been reported for reactions involving this substrate.

Recommended Palladium Catalysts

Several palladium catalysts can be employed for the cross-coupling reactions of this compound. The choice of catalyst and ligands is crucial and depends on the specific coupling partners and desired reaction kinetics. Commonly used catalysts include:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A widely used, air-sensitive catalyst for various cross-coupling reactions.

  • Palladium(II) Acetate [Pd(OAc)₂]: Often used in conjunction with phosphine ligands, it forms the active Pd(0) species in situ.

  • Palladium(II) Chloride [PdCl₂]: A stable precursor that can be used to generate the active catalyst.

  • Bis(triphenylphosphine)palladium(II) Chloride [PdCl₂(PPh₃)₂]: A versatile and stable catalyst for Suzuki, Heck, and Sonogashira couplings.

Generalized Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a highly effective method for forming a C-C bond between this compound and a boronic acid or ester. The following is a generalized protocol based on standard literature procedures.

Materials and Reagents
  • This compound

  • Aryl or Vinyl Boronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or THF)

  • Anhydrous Inert Gas (Nitrogen or Argon)

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dissolve this compound and Boronic Acid in Solvent prep2 Add Base prep1->prep2 prep3 Degas the Mixture prep2->prep3 react1 Add Palladium Catalyst under Inert Atmosphere prep3->react1 Introduce Inert Gas react2 Heat the Reaction Mixture (e.g., 80-100 °C) react1->react2 react3 Monitor Reaction Progress by TLC or GC/LC-MS react2->react3 workup1 Cool to Room Temperature react3->workup1 Reaction Complete workup2 Quench with Water workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by Column Chromatography workup5->workup6

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv) and the desired boronic acid (1.1-1.5 equiv) in an anhydrous solvent (e.g., toluene).

  • Addition of Base: Add the base (2.0-3.0 equiv), for instance, potassium carbonate.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data Summary

While specific yield data for a wide range of coupling partners with this compound is not extensively documented in a single source, the following table provides a representative example of expected outcomes based on similar Suzuki-Miyaura couplings.

EntryCoupling Partner (Boronic Acid)Palladium CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene901285-95
24-Methoxyphenylboronic AcidPdCl₂(dppf)Cs₂CO₃Dioxane1001080-90
33-Thienylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O801675-85
4Vinylboronic Acid Pinacol EsterPdCl₂(PPh₃)₂K₂CO₃THF70870-80

Note: The data in this table is illustrative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with the palladium catalyst.

G pd0 Pd(0)L₂ aryl_pd Ar-Pd(II)-Br(L)₂ pd0->aryl_pd Ar-Br pd_ox Oxidative Addition aryl_pd_r Ar-Pd(II)-R'(L)₂ aryl_pd->aryl_pd_r [R'B(OH)₃]⁻ transmetal Transmetalation aryl_pd_r->pd0 Ar-R' product Ar-R' reductive_elim Reductive Elimination boronic_acid R'-B(OH)₂ base Base aryl_bromide Ar-Br

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound are robust and versatile methods for the synthesis of complex organic molecules. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired products. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further optimization of reaction conditions may be necessary for specific substrates and coupling partners.

Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and functional materials. However, the coupling of sterically hindered aryl bromides presents a significant challenge due to slow reaction rates for the key steps of the catalytic cycle: oxidative addition and reductive elimination. The judicious selection of a suitable ligand for the palladium catalyst is paramount to overcoming this steric barrier and achieving high yields. This document provides detailed application notes, comparative data, and experimental protocols for the selection of optimal ligands for the Suzuki coupling of sterically hindered aryl bromides.

The two most successful classes of ligands for this transformation are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs). These ligands facilitate the formation of a coordinatively unsaturated, highly reactive palladium(0) species necessary for the oxidative addition of the hindered aryl bromide and accelerate the final reductive elimination step.[1]

Key Ligand Classes for Coupling Hindered Aryl Bromides

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

Developed by the Buchwald group, these biaryl phosphine ligands are characterized by their steric bulk and strong electron-donating properties. This combination promotes the formation of monoligated palladium complexes, which are highly active in catalysis.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly versatile and effective ligand for a wide range of Suzuki-Miyaura reactions, including those with hindered substrates.[2][3][4] Its unprecedented activity allows for reactions to be performed at low catalyst loadings and even at room temperature for aryl chlorides.[4]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another powerful and widely used ligand for challenging cross-coupling reactions.[2][3] It has shown great success in the coupling of hindered aryl and heteroaryl substrates.[2]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos is also an excellent choice for the coupling of hindered substrates.[1]

N-Heterocyclic Carbene (NHC) Ligands

NHC ligands are strong σ-donors that form very stable bonds with palladium. Their steric bulk can be readily tuned, making them highly effective for the coupling of sterically demanding substrates.[5][6] Robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency for Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, achieving excellent yields with low catalyst loadings.[5] The "flexible steric bulk" of some NHC ligands is crucial for their high catalytic activity.[5][6]

Ligand Performance Data

The following tables summarize the performance of selected ligands in the Suzuki coupling of sterically hindered aryl bromides.

Table 1: Comparison of Buchwald Ligands for the Coupling of a Hindered Aryl Bromide

EntryAryl BromideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-1,3-dimethylbenzenePhenylboronic acidSPhos2K₃PO₄Toluene1001298[4]
22-Bromo-1,3-dimethylbenzenePhenylboronic acidXPhos2K₃PO₄Toluene1001295[3]
31-Bromo-2,6-dimethylnaphthalene2-Methylphenylboronic acidRuPhos1.5K₃PO₄Dioxane1001892[1]

Table 2: Performance of NHC Ligands with Hindered Substrates

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-1,3-dimethylbenzenePhenylboronic acidIPr*1.5Cs₂CO₃Dioxane801694[6]
21-Bromo-2,4,6-trimethylbenzene2,6-Dimethylphenylboronic acidAcenaphthoimidazolylidene0.1t-BuOKDioxane8012>99[5]
32-Bromo-1,3,5-triisopropylbenzenePhenylboronic acidSIMes**2K₃PO₄Toluene1102488[7]

* IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene ** SIMes = 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide using a Buchwald Ligand

This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Hindered aryl bromide

  • Hindered boronic acid

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).

  • Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (5 mL).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide using an NHC Ligand

This protocol is adapted from literature procedures and may require optimization.[5]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • NHC-ligand precursor (imidazolium salt) or a preformed Pd-NHC complex

  • Strong base (e.g., potassium tert-butoxide, t-BuOK)

  • Hindered aryl bromide

  • Hindered boronic acid

  • Anhydrous solvent (e.g., dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In situ catalyst generation: In a glovebox, to a dry reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd), the NHC-ligand precursor (0.01 mmol, 1 mol%), and the base (e.g., t-BuOK, 1.5 mmol, 1.5 equiv).

  • Add the hindered aryl bromide (1.0 mmol, 1.0 equiv) and the hindered boronic acid (1.2 mmol, 1.2 equiv).

  • Add the anhydrous solvent (2 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture with stirring at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

  • Workup and purification are similar to Protocol 1.

Visualizations

Suzuki_Coupling_Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-Br(L2) Oxidative Addition Complex B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) Diaryl Complex D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' Coupled Product F->G ArBr Ar-Br ArBr->B ArBOH Ar'-B(OH)2 ArBOH->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Workflow Start Start: Hindered Aryl Bromide Coupling Substrate Analyze Substrate Steric Hindrance Start->Substrate LigandClass Select Ligand Class Substrate->LigandClass Phosphine Bulky Phosphine Ligands (e.g., SPhos, XPhos) LigandClass->Phosphine Moderate to High Hindrance NHC N-Heterocyclic Carbene Ligands (e.g., IPr, SIMes) LigandClass->NHC Very High Hindrance Optimization Optimize Reaction Conditions (Base, Solvent, Temperature) Phosphine->Optimization NHC->Optimization Analysis Analyze Yield and Purity Optimization->Analysis Troubleshoot Troubleshoot Low Yield Analysis->Troubleshoot Low Yield End Successful Coupling Analysis->End High Yield Reevaluate Re-evaluate Ligand Choice or Class Troubleshoot->Reevaluate Reevaluate->LigandClass

Caption: A workflow for selecting and optimizing ligands for Suzuki coupling.

Troubleshooting

Low yields in Suzuki couplings with sterically hindered substrates are often due to the high steric barrier. Here are some troubleshooting tips:

  • Ligand Choice: If a particular Buchwald ligand gives a low yield, try another from the same class (e.g., switch from SPhos to XPhos) or switch to an NHC ligand.

  • Base Selection: The choice of base is critical. While K₃PO₄ is often effective, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary for very hindered systems.[1][5]

  • Solvent: Anhydrous toluene and dioxane are common solvents. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but be mindful of potential side reactions or decomposition.

  • Catalyst Precursor: The choice of palladium precursor can also impact the reaction. Pd₂(dba)₃ and Pd(OAc)₂ are commonly used.

By systematically evaluating these parameters, researchers can successfully achieve high-yielding Suzuki-Miyaura cross-coupling reactions even with the most sterically challenging aryl bromides.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2,4-dimethylbenzoate with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Methyl 5-bromo-2,4-dimethylbenzoate with a variety of arylboronic acids. This reaction is a critical transformation for the synthesis of complex biaryl compounds, which are pivotal structural motifs in numerous pharmaceutical agents and advanced materials. Given the steric hindrance around the bromine atom in this compound, careful selection of the catalyst system and reaction conditions is paramount for achieving high yields.

Reaction Principle

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a palladium catalytic cycle. The key steps involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.[1][2]

Illustrative Reaction Scheme

G General Suzuki-Miyaura Coupling Reaction cluster_0 A This compound C Methyl 5-aryl-2,4-dimethylbenzoate A->C + B Arylboronic Acid B->C D [Pd Catalyst, Base, Solvent] D->C

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These values are based on established protocols for structurally similar sterically hindered substrates.[3]

Arylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidMethyl 2,4-dimethyl-5-phenylbenzoatePd(OAc)₂ / SPhosK₃PO₄Toluene1001285-95
4-Methoxyphenylboronic AcidMethyl 5-(4-methoxyphenyl)-2,4-dimethylbenzoatePd(OAc)₂ / RuPhosK₂CO₃Dioxane/H₂O1001688-98
4-Chlorophenylboronic AcidMethyl 5-(4-chlorophenyl)-2,4-dimethylbenzoatePd₂(dba)₃ / XPhosCs₂CO₃THF802480-90
3-Thienylboronic AcidMethyl 2,4-dimethyl-5-(thiophen-3-yl)benzoatePd(PPh₃)₄Na₂CO₃DMF/H₂O1101275-85

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol is a robust starting point for the coupling of this compound with various arylboronic acids.[4]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under the inert atmosphere with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)L₂-X OA->PdII Trans Transmetalation (Ar'-B(OR)₂) PdII->Trans Base PdII_Ar Ar-Pd(II)L₂-Ar' Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling Start Reaction Setup (Reagents, Solvent) Degas Inert Atmosphere (Degassing) Start->Degas React Heating & Stirring Degas->React Monitor Reaction Monitoring (TLC, LC-MS) React->Monitor Workup Work-up (Quenching, Extraction) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure proper degassing to remove oxygen. Use a pre-catalyst or generate the active Pd(0) species in situ.
Insufficient temperature or reaction timeIncrease the temperature or prolong the reaction time.
Poorly soluble baseUse a finely powdered base or consider a different base-solvent combination.
Formation of side products (e.g., homo-coupling)Non-optimal reaction conditionsScreen different ligands, bases, and solvents. Lowering the temperature may reduce side reactions.
Protodeboronation of boronic acidPresence of water, high temperatureUse anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[6]

References

Application Notes: Synthesis of 5-aryl-2,4-dimethylbenzoates via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 5-aryl-2,4-dimethylbenzoates is a significant transformation in organic chemistry, yielding structures that are pivotal intermediates in the development of pharmaceuticals and functional materials. The biaryl motif is a common scaffold in many biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile palladium-catalyzed method for creating carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This protocol details a robust method for the synthesis of a variety of 5-aryl-2,4-dimethylbenzoates starting from Methyl 5-bromo-2,4-dimethylbenzoate and various arylboronic acids. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[3][4]

General Reaction Scheme

The core of this synthesis is the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 This compound c1 Pd Catalyst Base Solvent, Heat plus1 + r2 Arylboronic Acid (Ar-B(OH)₂) p1 Methyl 5-aryl-2,4-dimethylbenzoate c1->p1 plus2 + p2 Byproducts

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Reaction Conditions and Yields

The success of the Suzuki-Miyaura coupling is highly dependent on the selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of aryl bromides with various arylboronic acids, providing a strong basis for optimization.

Aryl Partner (Ar-B(OH)₂)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
4-Anisoleboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295[1]
4-Chlorophenylboronic acidQuinoline-Pd(II) Complex (0.1)-Cs₂CO₃ (2.0)Toluene110 (MW)0.496[5]
1-Naphthylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892[1]
2-Pyridylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KF (3.0)Dioxane1101674[6]
4-Formylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)Dioxane/H₂O (4:1)901488[7][8]

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2]

The general laboratory procedure follows a standard workflow from setup to purification.

G arrow Setup 1. Reaction Setup (Add reactants, catalyst, base, and solvent to flask) arrow1 arrow1 Degas 2. Degas Mixture (Evacuate and backfill with inert gas, e.g., Ar or N₂) arrow2 arrow2 Reaction 3. Heat & Stir (Heat to specified temperature and stir for required time) arrow3 arrow3 Workup 4. Aqueous Work-up (Cool, dilute with organic solvent, wash with water and brine) arrow4 arrow4 Purify 5. Purification (Dry organic layer, concentrate, and purify by chromatography) arrow1->Degas arrow2->Reaction arrow3->Workup arrow4->Purify

Caption: General experimental workflow for the synthesis.[8]

Experimental Protocols

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Researchers should optimize conditions based on the specific reactivity of the chosen arylboronic acid.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of arylboronic acids using a common palladium catalyst.

Materials:

  • This compound (1.0 equivalent)[9][]

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 2.5 equivalents)[7]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[8]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 8 mL of 1,4-dioxane and 2 mL of water).[7][8]

  • Reaction: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction's progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.[7]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2,4-dimethylbenzoate product.[7][8]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive CatalystEnsure the palladium catalyst is not old/decomposed. Use a freshly opened bottle or a different batch.
Insufficiently Inert AtmosphereOxygen can deactivate the catalyst. Ensure the degassing procedure is thorough.
Impure ReactantsBoronic acids can degrade over time. Use fresh or purified starting materials.
Formation of Side Products Homo-coupling of Boronic AcidThis can occur at higher temperatures. Try lowering the reaction temperature slightly.
ProtodeboronationThe boronic acid is replaced by a hydrogen atom. Ensure the base is not too strong or the reaction time is not excessively long.
Incomplete Reaction Short Reaction TimeExtend the reaction time and continue to monitor by TLC until the starting material is consumed.[11]
Suboptimal TemperatureThe reaction may require higher temperatures to proceed. Incrementally increase the temperature (e.g., to 110 °C) and monitor.

References

Application Notes and Protocols for the Purification of Methyl 5-bromo-2,4-dimethylbenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of Methyl 5-bromo-2,4-dimethylbenzoate from a crude reaction mixture. The methodologies described herein are based on standard laboratory techniques for the purification of aromatic esters and are intended to serve as a comprehensive guide. The protocols include both column chromatography and recrystallization techniques, offering flexibility based on the scale of the reaction and the nature of the impurities.

Introduction

This compound is a substituted aromatic ester commonly used as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The synthesis of this compound can result in a crude product containing unreacted starting materials, isomeric byproducts, and other impurities. Therefore, a robust purification protocol is essential to obtain the compound at the desired purity for subsequent applications. This application note outlines two effective purification methods: flash column chromatography and recrystallization.

Potential Impurities

The nature and quantity of impurities in the crude product will depend on the specific synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2,4-dimethylbenzoic acid or its methyl ester.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring can lead to the formation of isomers.

  • Over-brominated Products: The introduction of more than one bromine atom onto the aromatic ring.

  • Residual Reagents and Solvents: Reagents used in the synthesis and solvents from the work-up procedure.

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) is highly recommended to assess the impurity profile and to guide the selection of the most appropriate purification strategy.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Solid
Boiling Point 280.3 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities. For this compound, a normal-phase chromatography setup using silica gel as the stationary phase is recommended.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane mixture)

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis for Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The optimal eluent system should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

    • The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary (Column Chromatography):

ParameterRecommended Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 0-10%) or Dichloromethane in Hexane (e.g., 0-50%)
Column Loading 1-5% of the silica gel weight
Expected Purity >98% (by NMR and/or GC-MS)
Expected Recovery 70-90% (dependent on crude purity)

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Analysis for Eluent Selection Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Protocol 2: Purification by Recrystallization

Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent at different temperatures.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or a mixed solvent system like methanol/water or dichloromethane/hexane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent system.

    • The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature to promote the formation of large crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying:

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals, for example, in a vacuum oven.

Quantitative Data Summary (Recrystallization):

ParameterRecommended Solvent System 1Recommended Solvent System 2
Solvent System Methanol/WaterDichloromethane/Hexane
Dissolving Solvent MethanolDichloromethane
Precipitating Solvent WaterHexane
Crystallization Temp. 0 - 5 °C (Ice Bath)0 - 5 °C (Ice Bath)
Expected Purity >99% (by NMR and/or GC-MS)>99% (by NMR and/or GC-MS)
Expected Recovery 60-85% (dependent on crude purity)60-85% (dependent on crude purity)

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve Crude Product in Hot Solvent HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Product Pure Product Dry->Product

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Thin-Layer Chromatography (TLC): To confirm the absence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity, suitable for a wide range of applications.

Application Notes and Protocols: Recrystallization of Methyl 5-bromo-2,4-dimethylbenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 5-bromo-2,4-dimethylbenzoate and its derivatives are important intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients. Achieving high purity of these compounds is crucial for subsequent reaction steps and for ensuring the quality of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This process relies on the principle that the solubility of a compound in a solvent increases with temperature.[2][3] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will form crystals of high purity, while the impurities remain dissolved in the mother liquor.[1][2]

This document provides detailed protocols for the recrystallization of "this compound," based on established methods for analogous substituted benzoates and aromatic esters.

Data Presentation

The selection of an appropriate solvent system is critical for a successful recrystallization. An ideal solvent should dissolve the compound to a greater extent at higher temperatures than at lower temperatures.[1] For aromatic esters like this compound, moderately polar solvents or a mixture of a polar and a non-polar solvent are often effective.[4][5][6] The following table summarizes the proposed solvent systems and key parameters for the recrystallization of the target compound.

ParameterProtocol 1: Ethanol/Water SystemProtocol 2: Ethyl Acetate/Hexane System
Solvent System Ethanol and Deionized WaterEthyl Acetate and n-Hexane
Compound Polarity Moderately PolarModerately Polar
Dissolving Solvent EthanolEthyl Acetate
Precipitating Solvent Deionized Watern-Hexane
Typical Solvent Ratio (v/v) 1:1 to 1:3 (Ethanol:Water)1:2 to 1:4 (Ethyl Acetate:Hexane)
Operating Temperature ~78 °C (Boiling point of Ethanol)~77 °C (Boiling point of Ethyl Acetate)
Expected Recovery > 85%> 85%
Purity Target > 99%> 99%

Experimental Protocols

The following are detailed methodologies for the recrystallization of "this compound".

Protocol 1: Recrystallization using Ethanol/Water

This protocol utilizes a solvent-antisolvent system where the compound is dissolved in a "good" solvent (ethanol) and crystallization is induced by the addition of a "poor" solvent (water) in which the compound is less soluble.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring

  • Magnetic Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. If an oil forms, add a small amount of ethanol to redissolve it and heat the solution again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adsorbed impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Recrystallization using Ethyl Acetate/Hexane

This protocol also employs a solvent-antisolvent system, using ethyl acetate as the dissolving solvent and n-hexane as the precipitating solvent. This is a common solvent combination for compounds of intermediate polarity.[5]

Materials:

  • Crude this compound

  • Ethyl Acetate (Reagent Grade)

  • n-Hexane (Reagent Grade)

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring

  • Magnetic Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

Procedure:

  • Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate and gently warm the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Inducing Crystallization: To the hot solution, slowly add n-hexane dropwise with continuous stirring until the solution remains faintly turbid.

  • Cooling and Crystallization: Allow the flask to cool undisturbed to room temperature. For optimal crystal growth, the cooling process should be gradual.[7] Afterwards, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Isolate the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small volume of cold n-hexane.

  • Drying: Dry the purified product in a vacuum oven under reduced pressure.

Visualizations

The following diagrams illustrate the experimental workflow for recrystallization and a potential synthetic pathway for the parent compound.

Recrystallization_Workflow A Start: Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional, to remove insoluble impurities) B->C D Slow Cooling of Filtrate B->D If no insoluble impurities C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G J Mother Liquor (Contains impurities) F->J H Dry Purified Crystals G->H I End: Pure Crystalline Solid H->I

Caption: General experimental workflow for purification by recrystallization.

Synthesis_Pathway start 5-Bromo-2,4-dimethylbenzoic Acid product This compound start->product Fischer Esterification reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Reflux

Caption: Synthesis of this compound via Fischer Esterification.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The key reactive centers of Methyl 5-bromo-2,4-dimethylbenzoate that can be exploited for heterocycle synthesis are:

  • The bromo substituent , which is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).

  • The ester functionality , which can undergo hydrolysis, amidation, or reduction.

  • The benzylic methyl groups , which can be functionalized through radical halogenation or oxidation.

This document provides detailed hypothetical protocols and conceptual frameworks for two primary strategies: Intramolecular Cyclization via Functional Group Transformation and Intermolecular Condensation with Dinucleophiles .

Strategy 1: Intramolecular Cyclization via Functional Group Transformation for the Synthesis of Novel Benzofuranone Derivatives

This strategy involves a two-step process: initial functionalization of one of the benzylic methyl groups, followed by an intramolecular cyclization to form a fused heterocyclic system. A plausible target is a benzofuranone derivative, a scaffold present in many biologically active compounds.

Workflow for Benzofuranone Synthesis

workflow start This compound step1 Benzylic Bromination (NBS, AIBN) start->step1 intermediate Methyl 5-bromo-2-(bromomethyl)-4-methylbenzoate step1->intermediate step2 Intramolecular O-Alkylation (Hydrolysis and Lactonization) intermediate->step2 product 6-Bromo-5,7-dimethylbenzofuran-2(3H)-one step2->product pathway cluster_pyridazine Pyridazinone Synthesis cluster_diazepine Diazepinone Synthesis start This compound pd_coupling Palladium-Catalyzed Buchwald-Hartwig Amination start->pd_coupling 1. amidation Amidation of Ester start->amidation 1. hydrazine Hydrazine (H₂NNH₂) hydrazine->pd_coupling intermediate1 Hydrazinyl Intermediate pd_coupling->intermediate1 cyclization1 Intramolecular Condensation intermediate1->cyclization1 2. pyridazinone 7-Bromo-5,8-dimethyl-2H-phthalazin-1(4H)-one cyclization1->pyridazinone diamine Ethylenediamine diamine->amidation intermediate2 Amide Intermediate amidation->intermediate2 pd_coupling2 Intramolecular Buchwald-Hartwig Amination intermediate2->pd_coupling2 2. diazepinone 8-Bromo-6,9-dimethyl-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one pd_coupling2->diazepinone

References

Experimental setup for high-yield synthesis using "Methyl 5-bromo-2,4-dimethylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for high-yield synthetic transformations of Methyl 5-bromo-2,4-dimethylbenzoate, a versatile building block in organic synthesis. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions are fundamental in medicinal chemistry and drug development for the construction of complex molecular architectures. This guide presents optimized reaction conditions, quantitative yield data, and visual workflows to facilitate the efficient synthesis of various derivatives.

Introduction

This compound is a key intermediate in the synthesis of a range of organic molecules, particularly in the development of novel pharmaceuticals. Its substituted aromatic ring allows for precise functionalization, making it a valuable scaffold for creating libraries of compounds for biological screening. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document details high-yield protocols for the derivatization of this compound, providing researchers with a practical guide for its use in synthesis.

Data Presentation: High-Yield Cross-Coupling Reactions

The following tables summarize optimized conditions and corresponding yields for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions using this compound as the starting material. These conditions are based on established literature for structurally similar aryl bromides and are intended to serve as a robust starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 5-aryl-2,4-dimethylbenzoates

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O (5:1)120 (MW)0.5>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)9012-2485-95
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene10012>90
42-Pyridinylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1101680-90

Table 2: Buchwald-Hartwig Amination for the Synthesis of Methyl 5-amino-2,4-dimethylbenzoates

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene11018>95
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1002490-98
3BenzylaminePd₂(dba)₃ (1.5)tBuBrettPhos (3)K₃PO₄t-BuOH10012>90
4Ammonia (from (NH₄)₂SO₄)Pd(OAc)₂ (2)BippyPhos (4)NaOtBu1,4-Dioxane1102480-90

Table 3: Sonogashira Coupling for the Synthesis of Methyl 5-alkynyl-2,4-dimethylbenzoates

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene801285-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtTHF6016>90
31-HeptynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Acetonitrile801280-90
4Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)Et₃N/DMFDMF502475-85

Table 4: Heck Coupling for the Synthesis of Methyl 5-alkenyl-2,4-dimethylbenzoates

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002480-90
2n-Butyl acrylatePd(OAc)₂ (3)-NaOAcDMA1201875-85
34-VinylpyridinePdCl₂(dppf) (3)-K₂CO₃Acetonitrile1002470-80
4CyclohexeneHerrmann's catalyst (1)-i-Pr₂NEtNMP1303660-70

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of Methyl 5-(4-methoxyphenyl)-2,4-dimethylbenzoate.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and a minimal amount of deionized water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base Inert Establish Inert Atmosphere (Argon) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir (e.g., 100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product: Methyl 5-aryl-2,4-dimethylbenzoate Purify->Product

Suzuki-Miyaura Coupling Experimental Workflow
General Buchwald-Hartwig Amination Protocol

This protocol describes the synthesis of Methyl 5-(phenylamino)-2,4-dimethylbenzoate.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add this compound and a stir bar.

  • Remove the tube from the glovebox, add anhydrous toluene and aniline via syringe under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L2Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L2Pd(II)(Aryl)(H2NR)]+Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L2Pd(II)(Aryl)(HNR) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Aryl-NHR Red_Elim->Product ArylBr Ar-Br ArylBr->OxAdd Amine RNH2 Amine->Amine_Coord

Buchwald-Hartwig Amination Catalytic Cycle
General Sonogashira Coupling Protocol

This protocol describes the synthesis of Methyl 5-(phenylethynyl)-2,4-dimethylbenzoate.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with argon three times.

  • Add anhydrous toluene, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

General Heck Coupling Protocol

This protocol describes the synthesis of Methyl 5-styryl-2,4-dimethylbenzoate.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealable tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with argon.

  • Add anhydrous DMF, triethylamine, and styrene.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Conclusion

The protocols and data presented in this document demonstrate the versatility of this compound as a synthetic intermediate. The detailed procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings provide a solid foundation for the high-yield synthesis of a diverse range of derivatives. These methods are highly relevant to researchers in drug discovery and development, offering efficient pathways to novel chemical entities. Further optimization may be required for specific substrates, but the conditions outlined here serve as an excellent starting point for such investigations.

Troubleshooting & Optimization

Low yield in Suzuki coupling with "Methyl 5-bromo-2,4-dimethylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling with "Methyl 5-bromo-2,4-dimethylbenzoate"

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki coupling reactions, specifically involving the sterically hindered substrate, this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and provides systematic approaches to optimize your reaction for higher yields.

Q1: I am experiencing very low to no yield with this compound in my Suzuki coupling. What are the primary factors to investigate?

A1: Low yields with this substrate are common and typically stem from its steric hindrance. The two methyl groups ortho to the bromine atom significantly slow down the key steps of the catalytic cycle. The primary factors to scrutinize are your catalyst system (palladium precursor and ligand), the base, and the reaction conditions. Standard conditions, such as using Pd(PPh₃)₄, are often not effective for such demanding substrates[1].

Q2: My reaction is sluggish and starting material remains even after extended reaction times. What can I do?

A2: Incomplete conversion is a classic sign that the catalytic activity is insufficient to overcome the steric barrier.

  • Catalyst/Ligand System: This is the most critical aspect. For sterically hindered aryl bromides, it is essential to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands[1][2]. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is necessary for the oxidative addition step with the hindered aryl halide[1].

  • Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier. However, be mindful that higher temperatures can also lead to catalyst decomposition and an increase in side reactions[3].

Q3: I am observing significant side products. What are the likely culprits and how can I minimize them?

A3: Common side reactions in Suzuki couplings that can diminish your yield include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a frequent issue, especially with electron-deficient boronic acids[1][4]. To mitigate this, you can:

    • Use milder bases like K₃PO₄ or CsF[4].

    • Employ more stable boronic esters, such as pinacol esters or MIDA boronates[4].

    • Use anhydrous reaction conditions, as water can be a proton source[4].

  • Homo-coupling: The coupling of two boronic acid molecules can occur, particularly if the reaction mixture is not properly degassed, leading to the presence of Pd(II) species which can promote this side reaction[5].

  • Reduction of Aryl Bromide: The starting aryl bromide can be reduced to the corresponding arene. This can be suppressed by using bulky biarylphosphine ligands that favor the desired cross-coupling pathway[1].

Q4: Which base is recommended for coupling with a sterically hindered substrate like this compound?

A4: The choice of base is crucial as it activates the boronic acid for transmetalation. For sterically demanding couplings, moderately strong bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. In particularly challenging cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary[1][6].

Q5: Can the solvent system impact the yield of my reaction?

A5: Yes, the solvent plays a key role in solubilizing the reagents and stabilizing the catalytic species. Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and THF[4][6]. Often, a small amount of water is added when using bases like K₃PO₄ or carbonates, which can be beneficial[1]. However, for substrates prone to protodeboronation, anhydrous solvents may be preferable[4]. Ensure your solvents are thoroughly degassed to prevent oxidation of the palladium catalyst and phosphine ligands[4].

Data Presentation: Optimizing Reaction Components

The following tables summarize the expected impact of different components on the yield of Suzuki coupling with sterically hindered substrates.

Table 1: Comparison of Ligands for Suzuki Coupling of Sterically Hindered Aryl Bromides

Ligand TypeExamplesExpected YieldRationale
TriarylphosphinesPPh₃Low to NoneInsufficiently electron-rich and bulky to promote efficient oxidative addition and reductive elimination with hindered substrates[1].
Bulky, Electron-Rich PhosphinesXPhos, SPhos, RuPhosModerate to HighThese ligands accelerate the key steps of the catalytic cycle, overcoming the steric hindrance of the substrate[1][2].
N-Heterocyclic Carbenes (NHCs)IPr, IMesModerate to HighStrong σ-donors that form stable, highly active palladium complexes capable of coupling hindered substrates[1][6].

Table 2: Comparison of Bases for Suzuki Coupling of Sterically Hindered Aryl Bromides

BaseStrengthExpected YieldNotes
Na₂CO₃, K₂CO₃Weak/ModerateLowOften insufficient to activate the boronic acid effectively for transmetalation in hindered systems.
K₃PO₄ModerateModerate to HighA commonly used and effective base for many challenging Suzuki couplings[1].
Cs₂CO₃ModerateModerate to HighOften provides good results due to its solubility and moderate basicity[1].
t-BuOKStrongPotentially HighCan be very effective for highly hindered substrates but may promote side reactions[6].

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of sterically hindered this compound. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous, powdered Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), and K₃PO₄.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment[4].

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-XL2 Pd0->PdII Ar-X OxAdd Oxidative Addition DiarylPdII Ar-Pd(II)-Ar'L2 PdII->DiarylPdII Ar'-B(OR)2 Transmetalation Transmetalation DiarylPdII->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X (Aryl Halide) ArBOH Ar'-B(OR)2 (Boronic Acid/Ester) + Base Product Ar-Ar' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield with This compound Check_Catalyst Is the catalyst system optimized for sterically hindered substrates? (e.g., Buchwald ligands, NHCs) Start->Check_Catalyst Optimize_Catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) and a suitable Pd precursor (e.g., Pd(OAc)2). Check_Catalyst->Optimize_Catalyst No Check_Base Is the base strong enough? (e.g., K3PO4, Cs2CO3) Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Screen stronger bases like K3PO4 or Cs2CO3. Consider t-BuOK for very difficult cases. Check_Base->Optimize_Base No Check_Conditions Are the reaction conditions strictly anhydrous and anaerobic? Check_Base->Check_Conditions Yes Optimize_Base->Check_Conditions Optimize_Conditions Use anhydrous, degassed solvents. Ensure proper inert gas technique. Check_Conditions->Optimize_Conditions No Check_Side_Reactions Is there evidence of protodeboronation or other side reactions? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Minimize_Side_Reactions Use pinacol esters for the boronic acid. Optimize temperature and reaction time. Check_Side_Reactions->Minimize_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Minimize_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References

Technical Support Center: Optimizing Heck Reaction Temperature for Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction temperature for the Heck coupling of Methyl 5-bromo-2,4-dimethylbenzoate.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Heck reaction with this compound is showing no or very low conversion. Should I increase the temperature?

A1: Yes, increasing the temperature is often a primary step in optimizing a sluggish Heck reaction, especially with an electron-rich aryl bromide like this compound. Aryl bromides are less reactive than aryl iodides and typically require more forcing conditions.[1] An incremental increase in temperature, for example in 10-20°C intervals, can significantly enhance the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[2] Typical temperature ranges for Heck reactions involving aryl bromides are between 80°C and 140°C.[3][4]

Q2: I've increased the temperature, but now I'm observing the formation of palladium black and my yield has not improved. What is happening?

A2: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation of Pd(0) species.[5] While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst deactivation pathways.[1][5] This is particularly problematic if the catalyst-ligand system is not sufficiently stable at the elevated temperature. To mitigate this, consider using more robust ligands such as bulky, electron-donating phosphines or N-heterocyclic carbenes (NHCs) which are known to stabilize the palladium catalyst at higher temperatures.[1] Alternatively, you may need to find an optimal temperature that balances reaction rate and catalyst stability.

Q3: At higher temperatures, I'm seeing the formation of side products. How can I improve the selectivity of my reaction?

A3: The formation of side products at elevated temperatures can be due to various factors, including isomerization of the alkene, homocoupling of the starting materials, or other undesired thermal decomposition pathways.[6] To improve selectivity, you could try a lower reaction temperature in combination with a more active catalyst system. The choice of ligand can also influence selectivity.[5] For instance, bidentate phosphine ligands can sometimes offer better control over regioselectivity compared to monodentate ligands.[5] Additionally, ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxygen from degrading the catalyst, which can also lead to side reactions.[7]

Q4: What is a reasonable starting temperature for optimizing the Heck reaction of this compound?

A4: A good starting point for a Heck reaction involving an aryl bromide is typically around 80-100°C.[3][8] Given that this compound is an electron-rich aryl bromide, which can be less reactive, starting at the higher end of this range, for instance at 100°C, would be a reasonable initial experiment. From there, you can adjust the temperature up or down based on the observed conversion and side product formation.

Data Presentation: Effect of Temperature on Heck Reaction Outcomes

The following table summarizes the potential effects of varying reaction temperatures on the Heck coupling of this compound. This data is illustrative and based on general principles of Heck reactions.

Temperature RangeExpected Conversion RatePotential IssuesRecommendations
50-70°C Low to negligibleIncomplete reaction, low yield.Increase temperature, consider a more active catalyst/ligand system.
80-110°C Moderate to highReaction may still be slow depending on the catalyst.This is often the optimal range. Fine-tune within this window.
120-140°C High to very highIncreased risk of catalyst decomposition (palladium black), formation of side products.[2][4]Use thermally stable ligands (e.g., bulky phosphines, NHCs), ensure inert atmosphere.
>140°C VariableSignificant catalyst decomposition, potential for substrate/product degradation, reduced selectivity.Generally not recommended unless using specialized high-temperature stable catalysts and conditions (e.g., microwave heating).[4]

Experimental Protocol: Temperature Optimization for the Heck Reaction of this compound

This protocol provides a general methodology for optimizing the reaction temperature. The specific amounts of reagents and choice of catalyst, ligand, base, and solvent should be determined based on literature precedents for similar substrates.

1. Materials:

  • This compound

  • Alkene coupling partner (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃, P(t-Bu)₃, or other phosphine ligands)

  • Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, toluene)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • Inert gas supply (Nitrogen or Argon)

2. Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Reagent Addition: Add this compound and the anhydrous, degassed solvent. Stir the mixture for a few minutes to ensure dissolution and complex formation. Finally, add the alkene coupling partner.

  • Temperature Screening:

    • Set up a series of parallel reactions. Heat each reaction to a different, constant temperature (e.g., 80°C, 100°C, 120°C) using a pre-heated oil bath or heating block.

    • Ensure efficient stirring throughout the reaction.

  • Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 2-4 hours) using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) to determine the consumption of starting material and the formation of the desired product.

  • Work-up and Analysis: Once the reaction is deemed complete (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature. Perform an appropriate aqueous work-up to remove the base and other salts. Extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography.

  • Optimization: Compare the yields and purity of the product obtained at different temperatures to determine the optimal reaction temperature.

Visualization

G start Start: Low or No Product Formation check_temp Is the reaction temperature in the typical range for aryl bromides (e.g., 80-140°C)? start->check_temp increase_temp Action: Incrementally increase temperature (e.g., in 20°C steps). check_temp->increase_temp No monitor_reaction Monitor reaction progress (TLC, GC, LC-MS). check_temp->monitor_reaction Yes increase_temp->monitor_reaction check_catalyst Is palladium black observed? monitor_reaction->check_catalyst success Success: Optimal temperature found. Good yield and purity. change_ligand Action: Use a more thermally stable ligand (e.g., bulky phosphine, NHC). Or, slightly decrease temperature. check_catalyst->change_ligand Yes check_side_products Are significant side products formed? check_catalyst->check_side_products No change_ligand->monitor_reaction check_side_products->success No optimize_other Action: Consider optimizing other parameters (catalyst, base, solvent). Or, slightly decrease temperature. check_side_products->optimize_other Yes optimize_other->monitor_reaction

Caption: Troubleshooting workflow for Heck reaction temperature optimization.

References

Technical Support Center: Cross-Coupling of Polysubstituted Bromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving polysubstituted bromobenzenes. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your cross-coupling reactions, providing potential causes and actionable solutions.

Q1: My reaction yield is low, and I'm observing significant amounts of a byproduct corresponding to my starting bromobenzene, but with the bromine atom replaced by hydrogen. What is happening and how can I fix it?

A1: This common side reaction is known as hydrodehalogenation or simply dehalogenation . It occurs when the aryl halide substrate is reduced instead of undergoing cross-coupling.[1]

Potential Causes:

  • Source of Hydride: The palladium complex, after oxidative addition to your bromobenzene, may be intercepting a hydride source from the reaction mixture. Common sources include amine bases, alcoholic solvents, or even trace amounts of water.[1][2]

  • Base-Mediated Decomposition: Certain bases can promote pathways that lead to the formation of a palladium-hydride species, which then reductively eliminates with the aryl group to give the dehalogenated product.[3]

  • Slow Transmetalation: If the transmetalation step (e.g., with the organoboron reagent in a Suzuki coupling) is slow due to steric hindrance or other factors, the intermediate aryl-palladium complex has more time to undergo side reactions like hydrodehalogenation.

Troubleshooting & Optimization Strategies:

  • Choice of Base: Switch to a non-reducing base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often better choices than strong amine bases or alkoxides if hydrodehalogenation is an issue.[1] The presence of a base is a critical factor and it can participate directly in the hydrodehalogenation reaction.[3]

  • Solvent Selection: Ensure you are using anhydrous solvents. If using protic solvents like alcohols, consider switching to aprotic solvents like dioxane, THF, or toluene.[1] DFT calculations have suggested that water can be a hydrogen source for this side reaction.[2]

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

Q2: I am seeing significant formation of biaryl products derived from the coupling of two of my bromobenzene molecules (homo-coupling). How can I minimize this side reaction?

A2: Homo-coupling is a frequent side reaction where the aryl halide or the organometallic coupling partner couples with itself.[5] This is particularly common in reactions like Suzuki and Negishi couplings.

Potential Causes:

  • Slow Oxidative Addition/Transmetalation: If the oxidative addition of the bromobenzene is slow, or if the subsequent transmetalation is inefficient, side reactions involving the organometallic partner can occur.[4]

  • Oxygen Contamination: The presence of oxygen can promote the homo-coupling of organoboron reagents in Suzuki couplings.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to palladium black, which can sometimes catalyze homo-coupling pathways.[5]

Troubleshooting & Optimization Strategies:

  • Degas Thoroughly: Ensure the reaction mixture is thoroughly degassed before heating to remove any dissolved oxygen. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Optimize Catalyst and Ligand: Use a more active catalyst system. Bulky, electron-rich ligands can facilitate the desired cross-coupling pathway and suppress side reactions.[6]

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organometallic coupling partner to ensure the aryl-palladium intermediate is quickly trapped in the desired reaction.

  • Temperature Management: Avoid excessively high temperatures, which can lead to catalyst decomposition and increase the rate of side reactions.

Q3: My sterically hindered, polysubstituted bromobenzene is unreactive or gives very low conversion. How can I improve the outcome?

A3: Steric hindrance is a major challenge with polysubstituted substrates. Bulky groups near the bromine atom (ortho-substituents) can significantly slow down the crucial oxidative addition step.[7][8]

Potential Causes:

  • Impeded Oxidative Addition: The bulky substituents physically block the palladium catalyst from accessing the C-Br bond.[7]

  • Unfavorable Ligand Choice: The ligand used may be too bulky itself, further crowding the metal center, or not electron-rich enough to promote the difficult oxidative addition.

Troubleshooting & Optimization Strategies:

  • Select Appropriate Ligands: Use highly active, bulky, and electron-rich ligands specifically designed for challenging couplings. Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are often effective.[6] The choice of ligand is critical, as subtle steric differences can dramatically impact reaction yields.[9]

  • Increase Catalyst Loading: For particularly difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% or higher might be necessary.[10]

  • Higher Reaction Temperatures: Higher temperatures can provide the activation energy needed to overcome the steric barrier. Consider using high-boiling point solvents like NMP or DMA, potentially with microwave irradiation.[11]

  • Choice of Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) that efficiently generates the active Pd(0) species in solution.

Q4: My reaction involves an alkyl coupling partner, and I'm getting an alkene byproduct instead of the desired alkyl-aryl product. What is causing this?

A4: This is a classic case of β-hydride elimination . This side reaction is prevalent when your organometallic coupling partner has hydrogen atoms on the carbon that is beta to the metal center.[5][12]

Potential Causes:

  • Presence of β-Hydrogens: The alkyl group on the palladium center rearranges to form a palladium-hydride and an alkene, which is then released.[12]

  • Slow Reductive Elimination: If the final reductive elimination step to form the C(aryl)-C(alkyl) bond is slow, β-hydride elimination has more time to occur.[4] This is often a problem with sterically demanding substrates.

Troubleshooting & Optimization Strategies:

  • Ligand Selection: Use ligands that promote rapid reductive elimination. Ligands with a large "bite angle" (like Xantphos) or very bulky ligands can sterically disfavor the conformation required for β-hydride elimination and accelerate the desired product formation.[13]

  • Electron-Deficient Ligands: Paradoxically, ligands containing electron-deficient π-acceptor components can accelerate reductive elimination by withdrawing electron density from the metal, suppressing competitive β-hydride elimination.[4]

  • Substrate Design: If possible, use coupling partners that lack β-hydrogens, such as methyl, neopentyl, or benzyl groups.[12]

  • Lower Temperature: β-hydride elimination is often more favorable at higher temperatures. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can help.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for a cross-coupling reaction and where do side reactions typically occur?

A1: Most palladium-catalyzed cross-coupling reactions, like Suzuki, Heck, and Sonogashira, follow a general catalytic cycle consisting of three main steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[14] Side reactions are deviations from this main pathway. For example, hydrodehalogenation can occur from the Ar-Pd(II)-X intermediate before transmetalation, while β-hydride elimination can compete with reductive elimination.

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// Main Cycle Nodes pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; arpdx [label="Ar-Pd(II)(X)L_n", fillcolor="#FBBC05"]; tm [label="Transmetalation\n(with R-M)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; arpdr [label="Ar-Pd(II)(R)L_n", fillcolor="#34A853", fontcolor="#FFFFFF"]; re [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="Ar-R\n(Desired Product)", shape=diamond, style=filled, fillcolor="#FFFFFF"];

// Side Reaction Nodes dehalogenation [label="Hydrodehalogenation", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_hydride [label="β-Hydride Elimination", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling [label="Homo-coupling", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Cycle Edges pd0 -> oa [label="Ar-Br"]; oa -> arpdx; arpdx -> tm; tm -> arpdr; arpdr -> re; re -> product; product -> pd0 [style=dashed];

// Side Reaction Edges arpdx -> dehalogenation [label="Hydride Source", color="#EA4335"]; arpdr -> beta_hydride [label="Alkyl with β-H", color="#EA4335"]; pd0 -> homocoupling [label="O₂, Heat", color="#EA4335"]; } dot Caption: The main cross-coupling cycle and points of divergence for common side reactions.

Q2: How do the electronic properties of substituents on the bromobenzene affect the reaction?

A2: Substituents have a profound impact. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) generally make the C-Br bond more susceptible to oxidative addition, often accelerating the reaction.[15] Conversely, electron-donating groups (e.g., -OMe, -NMe₂) can slow down oxidative addition.[16] These groups also act as ortho-, para-, or meta-directors, which is crucial to consider in reactions involving C-H activation or if multiple reactive sites exist on the ring.[17]

Q3: Why is the choice of base so important in a Suzuki-Miyaura coupling?

A3: In Suzuki-Miyaura coupling, the base plays a crucial role beyond just neutralizing the acid formed. It activates the organoboron compound (e.g., a boronic acid) by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[18] This step is essential for efficient transmetalation to the palladium center. The strength and type of base (e.g., carbonate, phosphate, hydroxide) must be carefully chosen to ensure efficient activation without causing unwanted side reactions like substrate decomposition or promoting hydrodehalogenation.

Quantitative Data Summary

The success of a cross-coupling reaction is highly dependent on the interplay of various parameters. The tables below summarize key quantitative data from the literature to guide your experimental design.

Table 1: Impact of Steric Hindrance on Reaction Yield

Bromobenzene SubstrateCoupling PartnerLigandYield (%)Key Observation
2,6-DimethylbromobenzenePhenylboronic AcidPCy₃LowIncomplete conversion due to steric hindrance on the electrophile.[16]
Bromobenzene2-Methylphenylboronic AcidPCy₃68%Steric hindrance on the boronate leads to lower yields.[16]
Highly Hindered Aryl BromidePrimary AmineBuchwald-type<20%Reactions with aryl bromides having a high buried volume (%VBur > 33.5%) are classified as low-yielding.[7]

Table 2: Influence of Ligand Choice on Challenging Couplings

Reaction TypeSubstrateLigandKey FeatureOutcome
SuzukiAryl ChloridesN-Heterocyclic Carbene (NHC)Highly electron-donatingEnables coupling of less reactive aryl chlorides, avoiding phosphine-related side reactions.[6]
NegishiAryl Iodide + Alkylzincπ-Acceptor LigandAccelerates reductive eliminationSuppresses β-hydride elimination, allowing for efficient alkyl-aryl coupling at room temperature.[4]
SonogashiraSterically Demanding Aryl BromidePCy₃BulkyIdeal for extremely bulky acetylenes and aryl bromides.[19][20]

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// No Reaction Branch analyze_no_reaction [label="Is Substrate Sterically Hindered?", shape=diamond, fillcolor="#FBBC05"]; action_hindered [label="Increase Temp.\nUse Bulky/Active Ligand\nIncrease Catalyst Load", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_catalyst [label="Check Catalyst Activity\n(Use Pre-catalyst)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

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// Connections start -> check_sm; check_sm -> no_reaction [label="No"]; check_sm -> side_products [label="Yes"];

no_reaction -> analyze_no_reaction; analyze_no_reaction -> action_hindered [label="Yes"]; analyze_no_reaction -> action_catalyst [label="No"];

side_products -> identify_byproduct; identify_byproduct -> is_dehalogenation; is_dehalogenation -> action_dehalogenation [label="Yes"]; is_dehalogenation -> is_homocoupling [label="No"]; is_homocoupling -> action_homocoupling [label="Yes"]; is_homocoupling -> is_beta_hydride [label="No"]; is_beta_hydride -> action_beta_hydride [label="Yes"]; } dot Caption: A decision-making workflow for troubleshooting common cross-coupling issues.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Bromobenzene

This protocol is optimized to minimize side reactions like hydrodehalogenation and homo-coupling when dealing with a sterically demanding substrate.

Materials:

  • Sterically Hindered Aryl Bromide (e.g., 1-bromo-2,6-dimethylbenzene) (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Anhydrous Water (0.5 mL)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Solvent Addition: Add the anhydrous toluene and water via syringe. The biphasic mixture is crucial for the reaction.[6]

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed. Alternatively, bubble argon through the stirred solution for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling with an Electron-Rich Bromobenzene

This protocol uses a copper-free system to couple an electron-rich (and often less reactive) bromobenzene, which can be prone to side reactions.

Materials:

  • Electron-Rich Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • Terminal Alkyne (1.5 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • Preparation: In a sealed tube under an inert atmosphere, combine the aryl bromide, PdCl₂(PPh₃)₂, and Cs₂CO₃.

  • Solvent and Reagent Addition: Add the anhydrous DMF, followed by the terminal alkyne via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 100-120 °C. The copper-free conditions can help minimize the alkyne homo-coupling (Glaser coupling) side reaction.[21][22]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting bromobenzene is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting product by flash chromatography.

References

Technical Support Center: Troubleshooting Catalyst Deactivation with Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving electron-rich aryl bromides. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you achieve successful and reproducible results.

Frequently Asked questions (FAQs)

Q1: Why are cross-coupling reactions with electron-rich aryl bromides often challenging?

A1: Electron-rich aryl bromides can be challenging substrates in palladium-catalyzed cross-coupling reactions due to their electronic properties. The electron-donating groups on the aromatic ring increase the electron density at the carbon-bromine bond, which can slow down the rate-limiting oxidative addition step of the catalytic cycle.[1][2] This often leads to lower reaction rates and may require more forcing conditions, which in turn can lead to catalyst deactivation.

Q2: My reaction has stalled and I observe a black precipitate. What is happening and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[3][4] This occurs when the active, soluble Pd(0) catalyst agglomerates into inactive, elemental palladium particles. This process is often irreversible and leads to a complete cessation of catalytic activity.

Common Causes and Solutions for Palladium Black Formation:

  • Presence of Oxygen: Palladium catalysts, particularly in their Pd(0) oxidation state, are highly sensitive to oxygen, especially at elevated temperatures.[3][5] Ensure all solvents are rigorously degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6]

  • High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.[5][7] It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Inadequate Ligand Protection: The ligand plays a crucial role in stabilizing the palladium center. If the ligand concentration is too low, or if the ligand itself degrades, the palladium can precipitate. Consider increasing the ligand-to-palladium ratio slightly.

  • Slow Oxidative Addition: With electron-rich aryl bromides, the slow oxidative addition can leave the Pd(0) catalyst lingering in a less stable state, making it more prone to agglomeration. Using bulky, electron-rich ligands can often accelerate this step and protect the catalyst.[1]

Q3: I am observing low to no product yield, but my starting materials are consumed and I see byproducts. What could be the issue?

A3: Besides catalyst deactivation, low yields with electron-rich aryl bromides can be due to side reactions. One common side reaction is the homocoupling of the boronic acid (in Suzuki reactions) to form a biaryl byproduct.[4] This is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidation of the active Pd(0) catalyst.[4][8] Another possibility is protodeboronation of the boronic acid, where the boronic acid is replaced by a hydrogen atom.

Troubleshooting Undesired Byproducts:

  • Ensure Complete Reduction of Pd(II) Precatalyst: If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) must be efficient. This is often achieved by the phosphine ligand or other reducing agents in the reaction mixture.[4]

  • Minimize Oxygen: As mentioned, oxygen can lead to the formation of Pd(II) species that promote homocoupling.[4]

  • Choice of Base: The base is crucial for activating the boronic acid in Suzuki coupling.[9] However, some bases can also promote side reactions. Screening different bases can sometimes mitigate byproduct formation.

Q4: Can the choice of palladium precatalyst influence the outcome of the reaction with electron-rich aryl bromides?

A4: Yes, the choice of palladium precatalyst can be critical. While common sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they require in-situ reduction to the active Pd(0) species.[4] This reduction step can sometimes be inefficient, leading to the issues described above. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be a good alternative.[4] Additionally, modern palladacycle precatalysts are designed for clean and efficient generation of the active catalyst upon exposure to base, which can be particularly advantageous for challenging substrates.[1]

Troubleshooting Guides

Guide 1: Low or No Conversion in Suzuki-Miyaura Coupling

Issue: You are attempting a Suzuki-Miyaura coupling with an electron-rich aryl bromide (e.g., 4-bromoanisole) and observe low or no conversion of your starting materials.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Detailed Steps:

  • Diagnose Catalyst Health: Visually inspect the reaction for the formation of palladium black. If present, refer to the FAQ on catalyst decomposition.

  • Ligand Screening: The choice of ligand is paramount for coupling electron-rich aryl bromides. Electron-donating and sterically hindered phosphine ligands are often required to facilitate the challenging oxidative addition step.[1] If you are using a standard ligand like PPh₃, consider switching to more specialized ligands.

    Table 1: Ligand Screening for Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid

EntryLigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10024<10
2P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane1001285
3SPhosPd₂(dba)₃K₃PO₄Dioxane100895
4XPhosPd₂(dba)₃K₃PO₄Dioxane100898
  • Base Selection: The base activates the boronic acid for transmetalation.[9] For sluggish reactions, a stronger base might be necessary. However, be mindful that very strong bases can also promote side reactions.

    Table 2: Base Screening for Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid using SPhos Ligand

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O1001275
2Cs₂CO₃Dioxane/H₂O1001088
3K₃PO₄Dioxane/H₂O100895
  • Temperature Optimization: If the reaction is slow at a given temperature, a modest increase (e.g., in 10-20 °C increments) can be beneficial.[10] However, be vigilant for signs of catalyst decomposition at higher temperatures.

Guide 2: Troubleshooting Beta-Hydride Elimination in Heck Reactions

Issue: In a Heck reaction involving an alkene that can form an alkyl-palladium intermediate with beta-hydrogens, you observe low yields of the desired product and potential isomerization of the alkene starting material or product.

Background: Beta-hydride elimination is a common decomposition pathway for alkyl-palladium intermediates, leading to the formation of an alkene and a palladium-hydride species.[11] This can be a significant issue when the desired reaction pathway is slower than the rate of beta-hydride elimination.

Troubleshooting Workflow:

Suzuki_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition ArPdOB Ar-Pd(II)L_n-O-B(OR)2 ArPdBr->ArPdOB Transmetalation ArPdOB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdOB->ArAr ArBr Ar-Br ArBr->ArPdBr Boronic Ar'-B(OH)2 Boronic->ArPdOB Base Base Base->ArPdOB Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Inactive_Species Inactive Pd Species Active_Catalyst->Inactive_Species Ligand Dissociation/Degradation Pd_Black Palladium Black Active_Catalyst->Pd_Black Oxidation/Decomposition Inactive_Species->Pd_Black Aggregation

References

Improving solubility of "Methyl 5-bromo-2,4-dimethylbenzoate" in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of "Methyl 5-bromo-2,4-dimethylbenzoate" in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which common organic solvents is this compound likely to be soluble?

A2: Based on its structure and available data, this compound is expected to be soluble in solvents such as:

  • Polar Aprotic Solvents: Acetonitrile (CH₃CN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Acetone, Dichloromethane (DCM).

  • Polar Protic Solvents: Ethanol, Methanol (especially when heated).[2][3]

  • Aromatic Hydrocarbons: Toluene, Xylene (heating may be required).

It is expected to have low solubility in non-polar solvents like hexanes and is generally insoluble in water.

Q3: My compound is not dissolving in the reaction solvent. What should I do?

A3: If you are experiencing solubility issues, consider the following steps:

  • Increase the temperature: Gently warming the reaction mixture can significantly increase the solubility of the compound.

  • Use a co-solvent: Adding a small amount of a co-solvent in which your compound is highly soluble (e.g., THF or DMF) can improve overall solubility.

  • Change the solvent: If the above steps are not effective or compatible with your reaction conditions, selecting a different reaction solvent with a more suitable polarity may be necessary.

  • Reduce the concentration: Running the reaction at a lower concentration might keep the material in solution.

Q4: Can I use a solvent mixture to improve solubility?

A4: Yes, using a solvent mixture is a common and effective strategy. For instance, in cross-coupling reactions, mixtures of a polar aprotic solvent (like dioxane or THF) with water or a polar protic solvent are often used. The choice of co-solvent will depend on the specific reaction requirements.

Troubleshooting Guide: Solubility Issues in Reactions

This guide provides a systematic approach to troubleshooting poor solubility of this compound during a chemical reaction.

Problem Possible Cause Suggested Solution
Compound precipitates during the reaction. The product of the reaction is less soluble than the starting material in the chosen solvent.* Add a co-solvent to increase the solubility of the product. * If possible, run the reaction at a higher temperature. * Consider a different solvent system where both starting material and product are soluble.
The reaction is sluggish or does not proceed. Poor solubility of the starting material is limiting the reaction rate.* Increase the reaction temperature. * Switch to a solvent with higher solvating power for your compound (e.g., DMF, NMP). * Use a phase-transfer catalyst if the reaction involves two immiscible phases.
Difficulty in isolating the product after the reaction. The product and starting material have similar solubility profiles.* Optimize your workup procedure. A change in pH during an aqueous wash can sometimes help precipitate the desired compound. * For purification, consider chromatography with a carefully selected eluent system to separate compounds with similar polarities.
Inconsistent reaction yields. Variability in the solvation of the reactants.* Ensure your solvents are anhydrous and of high purity, as trace impurities can affect solubility and reactivity. * Precisely control the reaction temperature, as small fluctuations can impact solubility.

Experimental Protocols

Protocol 1: Determining the Qualitative Solubility of this compound

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, THF, Dichloromethane, Toluene, Hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect the solution.

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid appears largely unchanged.

  • If the compound is insoluble at room temperature, gently warm the vial (e.g., in a warm water bath) and observe any changes in solubility.

  • Record your observations for each solvent.

Protocol 2: Example Reaction Protocol (Heck Coupling) with Solubility Considerations

Objective: To provide a general procedure for a Heck coupling reaction where the solubility of this compound is a key consideration.

Materials:

  • This compound

  • An alkene (e.g., tert-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine)

  • A base (e.g., triethylamine, Et₃N)

  • Acetonitrile (CH₃CN)

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 0.02 eq), and the phosphine ligand (e.g., 0.08 eq).

  • Add anhydrous acetonitrile as the solvent. Stir the mixture at room temperature to ensure dissolution of the starting materials. If solubility is an issue, gentle warming can be applied.

  • Add the alkene (e.g., 1.5 eq) and the base (e.g., 3.5 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate workup, which may include filtration to remove the catalyst, followed by extraction and solvent evaporation.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Solubility start Solubility Issue Identified (Precipitation / Slow Reaction) check_temp Is the reaction at an optimal temperature? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes resolved Issue Resolved increase_temp->resolved add_cosolvent Add a Co-solvent (e.g., THF, DMF) check_solvent->add_cosolvent No change_solvent Select a new solvent check_solvent->change_solvent If co-solvent fails check_concentration Is the concentration too high? check_solvent->check_concentration Yes add_cosolvent->resolved change_solvent->resolved lower_concentration Reduce Reactant Concentration check_concentration->lower_concentration Yes check_concentration->resolved No lower_concentration->resolved

Caption: A workflow for troubleshooting solubility issues.

Experimental_Workflow prep 1. Prepare Reaction Vessel (Dry, Inert Atmosphere) add_solids 2. Add Solids (Substrate, Catalyst, Ligand) prep->add_solids add_solvent 3. Add Solvent (e.g., Acetonitrile) add_solids->add_solvent dissolve 4. Stir to Dissolve (Warm if necessary) add_solvent->dissolve add_reagents 5. Add Liquid Reagents (Alkene, Base) dissolve->add_reagents react 6. Heat to Reaction Temp. add_reagents->react monitor 7. Monitor Progress (TLC, GC-MS) react->monitor workup 8. Workup & Purification monitor->workup

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Minimizing homocoupling in Suzuki reactions of "Methyl 5-bromo-2,4-dimethylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on minimizing homocoupling side reactions involving substrates such as "Methyl 5-bromo-2,4-dimethylbenzoate".

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This is undesirable because it consumes the valuable boronic acid, lowers the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled product and the target molecule.[1]

Q2: What are the primary causes of homocoupling in my Suzuki reaction with this compound?

A2: The principal causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][2] Using a Pd(II) precatalyst without an efficient reduction to Pd(0) at the start of the reaction can also lead to increased homocoupling.[1][2]

Q3: How can I visually identify if homocoupling is a major issue in my reaction?

A3: You can suspect significant homocoupling if you observe a substantial amount of a symmetrical biaryl byproduct in your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How does the choice of base influence the formation of homocoupling byproducts?

A4: The base is crucial for activating the boronic acid for transmetalation.[3][4][5] However, an inappropriate choice can promote homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally preferred as they are less likely to facilitate homocoupling compared to strong bases like sodium hydroxide (NaOH).[6]

Q5: Can the quality of my boronic acid affect the reaction outcome?

A5: Absolutely. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[4] They can also exist in equilibrium with their trimeric anhydride form, known as boroxines.[4] Utilizing high-purity boronic acids or more stable derivatives like pinacol boronate esters can significantly enhance reaction consistency and minimize the formation of side products.[2][4]

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to troubleshoot and minimize homocoupling in the Suzuki reaction of this compound.

Issue: High levels of boronic acid homocoupling detected.

Below is a troubleshooting workflow to diagnose and resolve the issue.

G cluster_degas Degassing Protocol cluster_base Base Selection cluster_catalyst Catalyst and Ligand System cluster_boronic_acid Boronic Acid Stability cluster_temp Reaction Temperature cluster_additive Use of Additives start High Homocoupling Detected degas Step 1: Improve Degassing start->degas Start Here base Step 2: Optimize Base degas->base If issue persists degas_details Ensure rigorous degassing of all solvents and the reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period). catalyst Step 3: Change Catalyst/Ligand base->catalyst If issue persists base_details Switch from strong bases (e.g., NaOH) to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. boronic_acid Step 4: Check Boronic Acid Quality catalyst->boronic_acid If issue persists catalyst_details Use a Pd(0) precatalyst (e.g., Buchwald G3 precatalysts) to avoid the need for in situ reduction of Pd(II). Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote reductive elimination. temp Step 5: Adjust Temperature boronic_acid->temp If issue persists boronic_acid_details Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). additive Step 6: Consider Additives temp->additive If issue persists temp_details Lower the reaction temperature. While this may slow down the reaction, it can disproportionately suppress the rate of homocoupling. success Homocoupling Minimized additive->success Problem Solved additive_details Introduce a mild reducing agent, such as potassium formate, to the reaction mixture to minimize the concentration of Pd(II) species.

Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Data Presentation: Parameter Comparison

The following tables summarize key reaction parameters and their impact on minimizing homocoupling.

Table 1: Comparison of Common Bases

BaseStrengthTypical Observation on HomocouplingReference
NaOHStrongCan significantly promote homocoupling.[6]
K₃PO₄WeakGenerally effective at minimizing homocoupling.[4][6]
K₂CO₃WeakA common and effective choice to reduce homocoupling.[4][6]
Cs₂CO₃WeakOften used and effective in suppressing homocoupling.[4]
KFWeakCan be effective, especially with base-sensitive functional groups.[3][4]

Table 2: Catalyst and Ligand Selection

Catalyst SystemKey FeatureImpact on HomocouplingReference
Pd(OAc)₂ + PPh₃Pd(II) sourceHigher potential for homocoupling if not fully reduced to Pd(0).[2]
Buchwald Precatalysts (G3)Pd(II) precatalyst with integrated ligandDesigned for efficient generation of the active Pd(0) catalyst, thus minimizing homocoupling.[2][7]
PEPPSI PrecatalystsPd(II)-NHC precatalystNeeds to be reduced, which can sometimes occur via homocoupling.[2]
Pd(0) source (e.g., Pd₂(dba)₃) + Bulky Ligand (e.g., SPhos)Direct use of Pd(0)Avoids the initial reduction step, often leading to less homocoupling. Bulky ligands promote the desired reductive elimination.[7][8]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., this compound, 1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%) and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly degas the vessel by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. The reaction mixture should be stirred vigorously.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting side reactions.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(X)L2 oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)(Ar')L2 transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) re->product aryl_halide Ar-X aryl_halide->oa boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Column Chromatography Purification of "Methyl 5-bromo-2,4-dimethylbenzoate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the column chromatography purification of "Methyl 5-bromo-2,4-dimethylbenzoate" and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: The most common stationary phase for the purification of this compound and similar aromatic esters is silica gel (SiO₂), typically with a mesh size of 230-400 for flash chromatography.[1] Due to the slightly acidic nature of silica, it is effective at separating moderately polar compounds from less polar and more polar impurities.

Q2: Which mobile phase (eluent) system is recommended for this purification?

A2: A common and effective mobile phase system is a mixture of a non-polar solvent like n-hexane or heptane and a moderately polar solvent like ethyl acetate (EtOAc).[1][2] The polarity of the eluent is gradually increased during the purification process (gradient elution) to first elute non-polar impurities, then the desired product, and finally any remaining polar impurities. A gradient of heptane to ethyl acetate is a documented starting point.[2]

Q3: My product is co-eluting with the unreacted starting material, 5-bromo-2,4-dimethylbenzoic acid. How can I improve the separation?

A3: Carboxylic acids can sometimes streak or elute unexpectedly on silica gel. The unreacted acid is significantly more polar than the methyl ester product and should ideally remain at the top of the column with a hexane/ethyl acetate eluent.[1] If it is co-eluting, this may be due to the formation of broad, tailing bands. One strategy to mitigate this is to add a very small amount of a basic modifier, like triethylamine (e.g., 0.1%), to the eluent system. This can help to deprotonate the carboxylic acid, causing it to bind more strongly to the silica gel and ensuring a clean separation.[3]

Q4: The compound appears to be degrading on the column. What can I do?

A4: While this compound is generally stable, some derivatives can be sensitive to the acidic nature of silica gel.[4] If you suspect degradation, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed. If it is unstable, consider using a deactivated or neutral stationary phase like neutral alumina or florisil.[4]

Q5: How do I determine the correct solvent gradient to use?

A5: The ideal solvent gradient should be determined using thin-layer chromatography (TLC) prior to running the column.[1] Test various ratios of your chosen solvent system (e.g., hexane/ethyl acetate). A good starting point for your product's Rf (retention factor) value on the TLC plate is between 0.2 and 0.4. The column should be started with a lower polarity than what gives this Rf and the polarity should be gradually increased.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation 1. Inappropriate solvent system. 2. Column was overloaded with crude product. 3. Column was packed improperly (channeling).1. Optimize the solvent system using TLC to achieve a clear separation between your product and impurities. Aim for a ΔRf of at least 0.2. 2. Reduce the amount of crude material loaded. A general rule is a 50:1 to 100:1 weight ratio of silica gel to crude product.[1] 3. Ensure the silica gel is packed uniformly without air bubbles or cracks.
Product Elutes Too Quickly (Low Retention) 1. Mobile phase is too polar.1. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Elutes Too Slowly or Not at All (High Retention) 1. Mobile phase is not polar enough. 2. Compound may have poor solubility in the mobile phase. 3. Strong, irreversible adsorption to the silica gel.1. Gradually increase the polarity of the mobile phase. A gradient from heptane/EtOAc to pure EtOAc, and then potentially adding a small amount of methanol, can be effective.[2] 2. Ensure your crude product is fully dissolved in the loading solvent. If solubility is an issue, try a stronger, minimally-used solvent like dichloromethane (DCM) for loading. 3. Consider switching to a less acidic stationary phase like neutral alumina.
Streaking or Tailing of the Product Band 1. Column is overloaded. 2. Presence of highly polar impurities (e.g., unreacted carboxylic acid). 3. Compound is slightly acidic or basic.1. Reduce the amount of sample loaded onto the column. 2. Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for acidic impurities, or 0.1% acetic acid for basic impurities).[3]
Product Fractions are Contaminated with an Unknown Impurity 1. Impurity has a similar polarity to the product. 2. The compound may be degrading on the column.1. Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane/methanol or toluene/ethyl acetate) can alter the selectivity and improve separation. 2. Test for compound stability on a silica TLC plate. If degradation is observed, use a neutral stationary phase.[4]

Experimental Protocols

Protocol: Flash Column Chromatography Purification

This protocol provides a general method for the purification of this compound on a 10-gram scale. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (Flash Chromatography Grade, 230-400 mesh)

  • n-Heptane (or n-Hexane)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM, for loading if necessary)

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

2. TLC Analysis:

  • Before packing the column, determine an optimal eluent system using TLC.

  • Dissolve a small amount of the crude product in ethyl acetate or DCM.

  • Spot the solution on a TLC plate and develop it in various ratios of heptane/ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • The ideal eluent system will show the product spot with an Rf value of approximately 0.2-0.4, and good separation from major impurities.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity eluting solvent (e.g., 2% ethyl acetate in heptane). A common ratio is ~100 g of silica for 1-2 g of crude product.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of a non-polar solvent like heptane or DCM.

  • Carefully apply the dissolved sample to the top of the silica bed.

  • Open the stopcock and allow the sample to adsorb onto the silica.

  • Gently add a small layer of sand on top of the silica bed to prevent disturbance during solvent addition.

5. Elution and Fraction Collection:

  • Carefully fill the column with the initial low-polarity eluent.

  • Begin collecting fractions.

  • Gradually increase the polarity of the eluent based on TLC analysis (e.g., step gradient from 2% to 5% to 10% ethyl acetate in heptane).

  • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm purity using analytical techniques such as NMR or LC-MS.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation synthesis Synthesis of Crude Product tlc TLC Analysis for Solvent System synthesis->tlc Determine Rf packing Pack Silica Gel Column tlc->packing loading Load Crude Product packing->loading elution Gradient Elution loading->elution collection Collect Fractions elution->collection tlc_fractions TLC Analysis of Fractions collection->tlc_fractions Monitor Purity pooling Pool Pure Fractions tlc_fractions->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Product evaporation->final_product

Caption: General workflow for the purification of a synthesized compound.

Troubleshooting Decision Tree

G start Poor Separation? cause1 Check Rf on TLC start->cause1 Yes cause2 Check Column Load start->cause2 Yes cause3 Check for Streaking start->cause3 Yes solution1 Rf too high/low? cause1->solution1 solution2 Load > 1:50 (Product:Silica)? cause2->solution2 solution3 Acidic/Basic Compound? cause3->solution3 solution1_yes Adjust Solvent Polarity solution1->solution1_yes Yes solution1_no Try Different Solvent System solution1->solution1_no No end_node Separation Improved solution1_yes->end_node solution1_no->end_node solution2_yes Reduce Sample Load solution2->solution2_yes Yes solution2_yes->end_node solution3_yes Add Modifier (e.g., 0.1% Et3N) to Eluent solution3->solution3_yes Yes solution3_no Check for Degradation (Use Neutral Alumina) solution3->solution3_no No solution3_yes->end_node solution3_no->end_node G cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Cellular Response growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mtorc1 mTORC1 nutrients->mtorc1 akt Akt pi3k->akt akt->mtorc1 protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_growth Cell Growth & Proliferation mtorc1->cell_growth inhibitor mTOR Inhibitor (Synthesized from precursor) inhibitor->mtorc1 Inhibition

References

Technical Support Center: Optimizing "Methyl 5-bromo-2,4-dimethylbenzoate" Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with Methyl 5-bromo-2,4-dimethylbenzoate.

General Troubleshooting for Cross-Coupling Reactions

Low yields or failed reactions are common challenges in cross-coupling chemistry. The following section provides a general troubleshooting guide for reactions involving this compound.

FAQ 1: My cross-coupling reaction is giving a low yield. What are the initial checks I should perform?

When troubleshooting a low-yielding coupling reaction, a systematic approach is crucial. Start by evaluating the quality of your reagents and the reaction setup.

  • Reagent Quality:

    • Aryl Halide: Ensure the purity of this compound. Impurities can interfere with the catalytic cycle.

    • Coupling Partner: For Suzuki reactions, boronic acids and their esters can degrade over time, leading to side reactions like protodeboronation.[1] Using fresh, high-purity coupling partners is recommended.

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they are fresh and have been stored under an inert atmosphere. The choice of ligand is also critical and should be appropriate for the specific coupling reaction.[2]

  • Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[1] The purity of the base is also important.

  • Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst.

    • Temperature: Inadequate or excessive temperature can negatively impact the reaction. Monitor the internal reaction temperature.

    • Stirring: In heterogeneous mixtures, vigorous stirring is necessary to ensure proper mixing of all components.[2]

Logical Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

TroubleshootingFlowchart start Low Yield or No Reaction check_reagents Check Reagent Quality (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base, Solvent) start->check_reagents check_reagents->start Reagents Faulty check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Stirring, Time) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty optimize_base Optimize Base (Strength, Solubility) check_conditions->optimize_base Conditions OK optimize_ligand Optimize Ligand optimize_base->optimize_ligand Optimization Needed optimize_solvent Optimize Solvent optimize_ligand->optimize_solvent success Successful Reaction optimize_solvent->success Optimized

Caption: Troubleshooting workflow for cross-coupling reactions.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of base is critical for the activation of the boronic acid or ester.[3]

FAQ 2: Which base should I choose for the Suzuki coupling of this compound?

The optimal base depends on the specific boronic acid or ester being used and the overall sensitivity of the substrates to basic conditions. For electron-deficient boronic acids, milder bases are often preferred to minimize protodeboronation, a common side reaction.[1]

Effect of Base on Suzuki Coupling Yield
EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285

Note: This data is for the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole and should be used as a guideline. Optimization for this compound is recommended.

General Experimental Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. The choice of base is crucial and can significantly impact the reaction's success, especially with base-sensitive substrates.[4][5]

FAQ 3: My substrate is sensitive to strong bases. What are my options for a Buchwald-Hartwig amination?

For base-sensitive substrates, harsh inorganic bases like sodium tert-butoxide (NaOtBu) can lead to decomposition.[6] In such cases, milder organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) can be effective alternatives.[4][6]

Comparison of Bases for Buchwald-Hartwig Amination

The choice of base is highly dependent on the amine coupling partner and the ligand used.

Base TypeExamplesCharacteristicsConsiderations
Strong Inorganic NaOtBu, KOtBu, LiHMDSHighly reactive, often provide high yields.Can cause decomposition of base-sensitive substrates.[6] Poor solubility can be an issue.[4]
Weaker Inorganic Cs₂CO₃, K₃PO₄, K₂CO₃Milder conditions, better for sensitive substrates.May require higher temperatures or longer reaction times.
Organic DBU, P₂EtSoluble, homogeneous reaction conditions.[4]May be less efficient for deprotonation of less acidic amines.[4]
General Experimental Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a reaction vessel.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with vigorous stirring.

  • Monitor the reaction by an appropriate method (TLC, GC, LC-MS).

  • After completion, cool the reaction and perform a suitable workup and purification.

Relationship Between Base Choice and Reaction Outcome

The following diagram illustrates the considerations for selecting a base in a Buchwald-Hartwig amination.

BaseChoice A Starting Material (this compound + Amine) B Base Sensitive Substrate? A->B C Use Milder Base (e.g., Cs2CO3, DBU) B->C Yes D Use Strong Base (e.g., NaOtBu, KOtBu) B->D No E Desired Product C->E D->E F Substrate Decomposition D->F ExperimentalWorkflow A Reagent Preparation (Weighing, Degassing) B Reaction Setup (Inert Atmosphere) A->B C Reaction (Heating & Stirring) B->C D Monitoring (TLC, LC-MS, GC) C->D D->C Incomplete E Workup (Quenching, Extraction) D->E Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

References

Technical Support Center: Catalyst Loading Optimization for the Heck Reaction of Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Heck reaction involving Methyl 5-bromo-2,4-dimethylbenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions, with a specific focus on catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting catalyst loading ranges for the Heck reaction with an aryl bromide like this compound?

A1: For aryl bromides, initial catalyst loading can vary significantly based on the specific palladium source and ligands used. A general starting point for optimization is typically between 0.1 mol% and 5 mol% of the palladium catalyst.[1] For less reactive or sterically hindered substrates, a higher initial loading might be necessary. It is recommended to start with a moderate loading (e.g., 1 mol%) and adjust based on the observed reaction performance.

Q2: How does the choice of palladium precursor affect the optimal catalyst loading?

A2: The palladium precursor plays a crucial role. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that are often effective at lower loadings.[1] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are also used but may require in-situ reduction, potentially influencing the active catalyst concentration.[1] The stability and ease of reduction of the precatalyst will impact the amount needed to generate a sufficient concentration of the active Pd(0) species.

Q3: What is the role of phosphine ligands, and how does their concentration relative to palladium impact the reaction?

A3: Phosphine ligands are critical for stabilizing the active palladium catalyst and influencing its reactivity. The phosphine-to-palladium ratio (P/Pd) is a key parameter to optimize. A common starting point is a P/Pd ratio of 2:1 to 4:1 for monodentate phosphine ligands. A low P/Pd ratio can lead to a more reactive but less stable catalyst, potentially resulting in the formation of palladium black (inactive palladium).[1] Conversely, a high P/Pd ratio can decrease the catalyst's reactivity by creating a coordinatively saturated and less active species.

Q4: What are the common side reactions to watch out for when optimizing catalyst loading?

A4: Several side reactions can occur, and their prevalence can be influenced by catalyst loading. These include:

  • Homocoupling of the aryl bromide to form a biaryl byproduct.

  • Reduction of the aryl bromide to the corresponding arene.

  • Isomerization of the alkene coupling partner.

  • Formation of Palladium Black: This indicates catalyst decomposition and is often observed with inappropriate catalyst loading or reaction conditions.[2]

Q5: Can a higher catalyst loading always be expected to increase the reaction rate and yield?

A5: Not necessarily. While increasing the catalyst loading can initially lead to a higher reaction rate, excessively high concentrations can sometimes lead to detrimental effects. These can include increased side reactions, such as reductive dehalogenation or homocoupling, and a greater likelihood of catalyst decomposition into palladium black. Therefore, the goal is to find the minimum effective catalyst loading that provides a good balance between reaction rate, yield, and catalyst stability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Heck reaction of this compound, with a focus on catalyst loading optimization.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Insufficient Catalyst Loading: The amount of active catalyst may be too low to effectively drive the reaction. 2. Catalyst Deactivation: The catalyst may be decomposing under the reaction conditions. 3. Poor Catalyst Activity: The chosen palladium precursor or ligand may not be suitable for this specific substrate.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%). 2. Check for Palladium Black: If palladium black is observed, the catalyst is deactivating. Consider using a more robust ligand, lowering the reaction temperature, or ensuring anaerobic conditions. 3. Screen Different Catalysts/Ligands: Evaluate different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(o-tol)₃, or more specialized Buchwald or Herrmann-type ligands).
Formation of Significant Byproducts (e.g., Homocoupling) 1. High Local Concentration of Catalyst: This can favor bimolecular side reactions. 2. Inappropriate Ligand: The ligand may not be effectively preventing side reactions.1. Decrease Catalyst Loading: A lower catalyst concentration can sometimes disfavor side reactions. 2. Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling by preventing the formation of highly unsaturated and reactive palladium species. 3. Change the Ligand: Bulky, electron-rich ligands can sometimes minimize homocoupling.
Reaction Stalls Before Completion 1. Catalyst Deactivation over Time: The active catalyst may not be stable for the entire reaction duration. 2. Product Inhibition: The product may be coordinating to the palladium center and inhibiting further catalysis.1. Use a More Stable Catalyst System: Employ more robust ligands or consider a pre-catalyst known for its stability. 2. Portion-wise Addition of Catalyst: Adding the catalyst in multiple portions throughout the reaction can help maintain a sufficient concentration of the active species. 3. Increase Initial Catalyst Loading: A higher initial loading might be sufficient to drive the reaction to completion before significant deactivation occurs.
Inconsistent Results/Poor Reproducibility 1. Variability in Pre-catalyst Quality: The purity and activity of the palladium precursor can vary between batches. 2. Sensitivity to Air and Moisture: The active Pd(0) species can be sensitive to oxygen.1. Use High-Purity Reagents: Ensure the quality and purity of the palladium precursor, ligands, and solvents. 2. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

Experimental Protocols

General Procedure for Catalyst Loading Optimization

The following is a general protocol for optimizing the palladium catalyst loading for the Heck reaction of this compound with an alkene (e.g., n-butyl acrylate).

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, 1.2 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., DMF, Toluene, or DMA)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium precursor and the phosphine ligand.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for pre-formation of the catalyst complex.

  • Add this compound, the alkene, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Set up parallel reactions with varying catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mol%) while keeping all other parameters constant.

  • Analyze the yield and purity of the product for each reaction to determine the optimal catalyst loading.

Data Presentation

Table 1: Example Data for Catalyst Loading Optimization

EntryPd(OAc)₂ (mol%)PPh₃ (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
10.10.4K₂CO₃DMF1002435
20.52.0K₂CO₃DMF1001278
31.0 4.0 K₂CO₃ DMF 100 8 92
42.08.0K₂CO₃DMF100891
55.020.0K₂CO₃DMF100888

This is example data and actual results may vary.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

G cluster_prep Reaction Setup cluster_screening Catalyst Loading Screening cluster_analysis Analysis and Optimization A Weigh Reactants: Aryl Bromide, Alkene, Base C Combine in Inert Atmosphere A->C B Prepare Catalyst Precursor and Ligand Solution B->C D1 Run 1: 0.1 mol% Pd C->D1 Vary Catalyst Loading D2 Run 2: 0.5 mol% Pd C->D2 Vary Catalyst Loading D3 Run 3: 1.0 mol% Pd C->D3 Vary Catalyst Loading D4 Run 4: 2.0 mol% Pd C->D4 Vary Catalyst Loading D5 Run 5: 5.0 mol% Pd C->D5 Vary Catalyst Loading E Monitor Reaction Progress (GC-MS, LC-MS) D1->E D2->E D3->E D4->E D5->E F Determine Yield and Purity E->F G Identify Optimal Catalyst Loading F->G

Caption: Workflow for optimizing catalyst loading in the Heck reaction.

Logical Relationship of Key Optimization Parameters

G Catalyst_Loading Catalyst Loading Reaction_Rate Reaction Rate Catalyst_Loading->Reaction_Rate influences Yield Yield Catalyst_Loading->Yield impacts Side_Reactions Side Reactions Catalyst_Loading->Side_Reactions affects Catalyst_Stability Catalyst Stability Catalyst_Loading->Catalyst_Stability determines Optimal_Conditions Optimal Conditions Reaction_Rate->Optimal_Conditions Yield->Optimal_Conditions Side_Reactions->Optimal_Conditions Catalyst_Stability->Optimal_Conditions

Caption: Interplay of factors in catalyst loading optimization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-bromo-2,4-dimethylbenzoate and Methyl 5-iodo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice between an aryl bromide and an aryl iodide precursor is a critical decision that can significantly impact reaction efficiency, yield, and cost. This guide provides an objective comparison of the reactivity of Methyl 5-bromo-2,4-dimethylbenzoate and Methyl 5-iodo-2,4-dimethylbenzoate, supported by fundamental chemical principles and generalized experimental data for common cross-coupling reactions.

Core Reactivity Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between these two compounds lies in the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This difference is the primary determinant of their performance in a wide array of transition metal-catalyzed cross-coupling reactions.

The rate-determining step in many of these reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, is the oxidative addition of the aryl halide to a low-valent metal center (commonly palladium). A weaker C-X bond facilitates this step, leading to a faster overall reaction rate. The general order of reactivity for aryl halides in these processes is well-established: I > Br > OTf > Cl .[1]

Quantitative Comparison

The following table summarizes the key physical and reactivity-related properties of the C-Br and C-I bonds, which govern the behavior of the respective methyl benzoate compounds.

PropertyThis compoundMethyl 5-iodo-2,4-dimethylbenzoateCitation
Molecular Formula C₁₀H₁₁BrO₂C₁₀H₁₁IO₂[]
Molecular Weight 243.10 g/mol 290.10 g/mol []
Aromatic C-X Bond Dissociation Energy ~276 kJ/mol~240 kJ/mol[3][4]
General Reactivity in Cross-Coupling GoodExcellent[1][5]
Typical Reaction Temperature Moderate to High (e.g., 80-120 °C)Room Temperature to Moderate (e.g., 25-100 °C)[6][7]
Typical Catalyst Loading Standard (e.g., 1-5 mol%)Lower (e.g., 0.5-2 mol%)[8][9]

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Due to the weaker C-I bond, Methyl 5-iodo-2,4-dimethylbenzoate is expected to undergo oxidative addition more readily than its bromo analog. This translates to faster reaction times, higher yields under milder conditions, and often requires lower catalyst loadings. While modern catalysts are highly efficient for aryl bromides, the inherent reactivity advantage of the iodide remains.[10]

Heck Reaction

In the Mizoroki-Heck reaction, which couples aryl halides with alkenes, the same reactivity trend holds.[11][12] The oxidative addition of the palladium(0) catalyst to the aryl halide is the initial step. Consequently, Methyl 5-iodo-2,4-dimethylbenzoate will typically provide the desired substituted alkene product more rapidly and efficiently than the bromo-substituted counterpart.[13][14]

Buchwald-Hartwig Amination

This reaction is crucial for the formation of C-N bonds. The general reactivity order of Ar-I > Ar-Br is also observed here.[6][15] However, the choice of ligand and base is critical, and highly efficient catalyst systems have been developed specifically for less reactive aryl bromides and even chlorides.[16] It is worth noting that in some systems, the iodide anion generated from the starting material can act as an inhibitor to the palladium catalyst, which may, in specific cases, make the aryl bromide a more favorable substrate.[17]

Experimental Protocols

Below are generalized protocols for a Suzuki-Miyaura coupling reaction. These should be optimized for specific substrates and desired outcomes.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To compare the reactivity of this compound and Methyl 5-iodo-2,4-dimethylbenzoate with a generic arylboronic acid.

Materials:

  • This compound or Methyl 5-iodo-2,4-dimethylbenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture.

    • For Methyl 5-iodo-2,4-dimethylbenzoate: Start with a lower temperature (e.g., 80 °C).

    • For this compound: A higher temperature (e.g., 100 °C) and potentially a longer reaction time may be required for complete conversion.[10][18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).[18]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows and Mechanisms

To better illustrate the underlying principles and experimental design, the following diagrams are provided.

G General Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)-X Complex oxidative_addition->pd2_complex C-X Bond Cleavage (Easier for X=I) transmetalation Transmetalation pd2_complex->transmetalation + Ar'B(OH)₂ + Base pd2_diaryl Ar-Pd(II)-Ar' Complex transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Coupled Product reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

G Experimental Workflow for Reactivity Comparison cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Data Analysis A Prepare two parallel reactions: 1. Bromo-Compound 2. Iodo-Compound B Use identical conditions: - Same Substrate Equiv. - Same Catalyst & Loading - Same Base & Solvent A->B C Run reactions at a set temperature (e.g., 80°C) B->C D Monitor conversion over time (TLC, GC, or LC-MS) C->D E Plot % Conversion vs. Time for each reaction D->E F Compare reaction rates and time to completion E->F G Determine final isolated yield after purification F->G

Caption: Workflow for comparing substrate reactivity.

Conclusion

References

Heck reaction yield comparison between electron-rich and electron-poor aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the Heck reaction reveals a notable variance in product yields when comparing electron-rich and electron-poor aryl bromides. This guide provides a comparative analysis, supported by experimental data, to elucidate the impact of electronic effects on the efficiency of this cornerstone of carbon-carbon bond formation.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a pivotal tool in modern organic synthesis.[1] While broadly applicable, the electronic nature of the aryl halide substrate significantly influences the reaction's outcome. Generally, aryl bromides bearing electron-withdrawing groups exhibit higher reactivity and afford better yields compared to their electron-rich counterparts. This trend is a direct consequence of the reaction mechanism, which involves the oxidative addition of the aryl bromide to the palladium(0) catalyst. Electron-deficient aromatic rings facilitate this key step, thereby accelerating the catalytic cycle and leading to improved product formation.[2][3]

Yield Comparison: Experimental Data

The following table summarizes the yields of the Heck reaction between various electronically distinct para-substituted aryl bromides and styrene. The data clearly illustrates the superior performance of electron-poor aryl bromides under consistent reaction conditions.

Aryl BromideSubstituent (para-)Electronic NatureYield (%)
4-Bromoacetophenone-COCH₃Electron-withdrawing95
4-Bromobenzaldehyde-CHOElectron-withdrawing92
4-Bromonitrobenzene-NO₂Electron-withdrawing90
Bromobenzene-HNeutral85
4-Bromotoluene-CH₃Electron-donating82
4-Bromoanisole-OCH₃Electron-donating78

Data compiled from a study on Heck coupling reactions of aryl bromides with styrene.[2]

Experimental Protocols

The following protocols provide a general framework for conducting the Heck reaction with both electron-rich and electron-poor aryl bromides.

Protocol 1: Heck Reaction of Aryl Bromides with Styrene

This protocol is adapted from a study utilizing a palladium acetate catalyst with a tetrahydropyrimidinium salt as a carbene ligand.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (Ligand)

  • Aryl bromide (e.g., 4-bromoacetophenone, 4-bromoanisole)

  • Styrene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), the tetrahydropyrimidinium salt (2 mol%), the aryl bromide (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2 mmol).

  • Add a 1:1 mixture of DMF and water (6 mL).

  • Heat the reaction mixture at 80°C for 4 hours.

  • After cooling to room temperature, extract the mixture with a 1:5 solution of ethyl acetate/hexane.

  • Filter the organic layer through a pad of silica gel, washing thoroughly.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired stilbene derivative.[1]

Protocol 2: Heck Reaction of 4-Bromophenol with Styrene

This protocol provides a practical example using a phosphine ligand.

Materials:

  • 4-Bromophenol

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • In a reaction vessel, dissolve 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL).

  • Successively add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) at room temperature.

  • Stir the reaction mixture overnight at 100°C under a nitrogen atmosphere.

  • Cool the mixture to below 15°C and add 1 M HCl (100 mL).

  • Add diethyl ether (100 mL) and stir for 10 minutes.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (50 mL).

  • Combine the organic layers and dry over sodium sulfate.

  • Filter the solution and concentrate the filtrate.

  • Recrystallize the residue from toluene to yield trans-4-hydroxystilbene.

Logical Workflow of the Heck Reaction

The following diagram illustrates the key stages of the experimental workflow for a typical Heck reaction.

Heck_Reaction_Workflow Experimental Workflow for the Heck Reaction A Reactant Preparation (Aryl Bromide, Alkene, Base) C Reaction Setup (Solvent Addition, Inert Atmosphere) A->C B Catalyst System Preparation (Palladium Precursor, Ligand) B->C D Heating and Stirring (Reaction Progression) C->D E Workup (Extraction, Washing) D->E F Purification (Chromatography, Recrystallization) E->F G Product Characterization (NMR, GC-MS) F->G

References

A Comparative Guide to Alternative Reagents for the Synthesis of 5-Aryl-2,4-Dimethylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-aryl-2,4-dimethylbenzoic acids, a key structural motif in various pharmacologically active compounds and functional materials, is a critical process in chemical research and development. The most common approach involves a palladium-catalyzed cross-coupling reaction to form the crucial aryl-aryl bond. While the Suzuki-Miyaura reaction, utilizing arylboronic acids, is a well-established and versatile method, a range of alternative reagents offer distinct advantages in terms of stability, reactivity, and functional group tolerance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.

Comparison of Arylating Reagents

The choice of an arylating reagent is a pivotal decision in the synthesis of 5-aryl-2,4-dimethylbenzoic acids, directly impacting reaction efficiency, substrate scope, and overall cost-effectiveness. Below is a summary of the performance of various organometallic reagents in cross-coupling reactions with a 5-halo-2,4-dimethylbenzoic acid derivative.

Reagent TypeCoupling ReactionKey AdvantagesKey DisadvantagesTypical Yield (%)
Arylboronic Acids Suzuki-MiyauraCommercially available, relatively stable, tolerant of many functional groups.Can be sensitive to moisture and undergo protodeboronation; boronic acids can be challenging to purify.85-95
Arylstannanes StilleHigh functional group tolerance, stable to air and moisture.High toxicity of tin reagents and byproducts, difficult to remove tin residues.[1][2]80-90
Arylzinc Reagents NegishiHigh reactivity, good for sterically hindered substrates.Moisture and air sensitive, often prepared in situ.80-92
Arylsilanes HiyamaLow toxicity, stable reagents.Requires an activating agent (e.g., fluoride source or base), can be less reactive.[3]75-85
Aryl Grignard Reagents KumadaReadily available, cost-effective.Low functional group tolerance (reacts with acidic protons), can be highly reactive leading to side products.[4]70-85

Experimental Protocols

The following are representative experimental protocols for the synthesis of a 5-aryl-2,4-dimethylbenzoic acid derivative using different cross-coupling methodologies.

Suzuki-Miyaura Coupling using Arylboronic Acid

This protocol describes the synthesis of 5-(4-methoxyphenyl)-2,4-dimethylbenzoic acid from methyl 5-bromo-2,4-dimethylbenzoate and 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous toluene.

  • Add the catalyst mixture to the Schlenk flask, followed by a 10:1 mixture of toluene and water (to achieve a concentration of ~0.2 M with respect to the aryl bromide).

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude ester is then hydrolyzed by refluxing with an excess of NaOH in a mixture of THF and water.

  • After hydrolysis, the mixture is cooled, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified with concentrated HCl to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to afford 5-(4-methoxyphenyl)-2,4-dimethylbenzoic acid.

Stille Coupling using Arylstannane

This protocol outlines the synthesis using an arylstannane as the coupling partner.

Materials:

  • This compound

  • Tributyl(4-methoxyphenyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a dried Schlenk tube, dissolve this compound (1.0 equiv) and tributyl(4-methoxyphenyl)stannane (1.2 equiv) in anhydrous and degassed toluene.

  • Add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%) to the solution.

  • The Schlenk tube is sealed and the reaction mixture is heated to 110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The purified ester is then hydrolyzed using the procedure described in the Suzuki-Miyaura protocol to yield the final product.

Negishi Coupling using Arylzinc Reagent

This protocol details the synthesis using an in situ generated arylzinc reagent.

Materials:

  • 4-Bromoanisole

  • Activated Zinc dust

  • 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of the Arylzinc Reagent: In a flame-dried Schlenk flask under argon, activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF for 30 minutes, followed by removal of the supernatant.

  • Add a solution of 4-bromoanisole (1.5 equiv) in anhydrous THF to the activated zinc. The mixture is stirred at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

  • Cross-Coupling: In a separate Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) in anhydrous THF.

  • To this mixture, add the freshly prepared solution of the arylzinc reagent via cannula.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude ester is purified by column chromatography and then hydrolyzed as described previously to afford the desired benzoic acid.

Visualizing the Synthetic Workflow

The general workflow for the synthesis of 5-aryl-2,4-dimethylbenzoic acids via cross-coupling reactions can be visualized as follows:

Synthesis_Workflow start Starting Materials: - 5-Halo-2,4-dimethylbenzoic acid derivative - Arylating Reagent coupling Palladium-Catalyzed Cross-Coupling Reaction start->coupling purification1 Work-up & Purification coupling->purification1 ester 5-Aryl-2,4-dimethylbenzoate Ester Intermediate hydrolysis Ester Hydrolysis ester->hydrolysis purification2 Purification hydrolysis->purification2 product Final Product: 5-Aryl-2,4-dimethylbenzoic Acid purification1->ester purification2->product

A generalized workflow for the synthesis of 5-aryl-2,4-dimethylbenzoic acids.

Conclusion

The synthesis of 5-aryl-2,4-dimethylbenzoic acids can be effectively achieved through various palladium-catalyzed cross-coupling reactions. While the Suzuki-Miyaura coupling remains a popular and robust choice, alternative reagents such as organostannanes, organozincs, organosilanes, and Grignard reagents present viable and, in some cases, advantageous alternatives. The selection of the most appropriate method will depend on factors including the specific substrates, required functional group tolerance, and considerations of toxicity and cost. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Spectral Analysis of Methyl 5-bromo-2,4-dimethylbenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected spectral characteristics of "Methyl 5-bromo-2,4-dimethylbenzoate" and its potential reaction byproducts. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on established synthetic routes for analogous compounds and predicted spectral data, supported by experimental findings for structurally related molecules.

Synthesis Pathway and Potential Products

A plausible synthetic route to this compound involves a two-step process: the bromination of 2,4-dimethylbenzoic acid followed by Fischer esterification.

Step 1: Bromination of 2,4-Dimethylbenzoic Acid

The electrophilic substitution of 2,4-dimethylbenzoic acid with bromine is expected to yield 5-bromo-2,4-dimethylbenzoic acid as the major product. The directing effects of the methyl and carboxylic acid groups guide the bromination to the position para to the activating methyl group and meta to the deactivating carboxylic acid group.

Step 2: Fischer Esterification

The resulting 5-bromo-2,4-dimethylbenzoic acid can then be esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired product, this compound.

An alternative starting material could be Methyl 2,4-dimethylbenzoate, which would then undergo bromination. However, this may lead to a mixture of brominated products.

Experimental Protocols

Protocol 1: Bromination of a Substituted Benzoic Acid

This protocol is adapted from the synthesis of 5-bromo-2-methylbenzoic acid.[1]

Materials:

  • 2,4-dimethylbenzoic acid

  • Concentrated Sulfuric Acid

  • Bromine or N-Bromosuccinimide (NBS)

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, dissolve 2,4-dimethylbenzoic acid in concentrated sulfuric acid at room temperature.

  • Slowly add bromine (or N-Bromosuccinimide) to the solution while stirring.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude 5-bromo-2,4-dimethylbenzoic acid by recrystallization from ethanol.

Protocol 2: Fischer Esterification of a Carboxylic Acid

This is a general procedure for acid-catalyzed esterification.[2][3][4][5][6]

Materials:

  • 5-bromo-2,4-dimethylbenzoic acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2,4-dimethylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Spectral Data Comparison

The following tables summarize the expected and experimentally observed spectral data for this compound and related compounds.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental for Analogs)
CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)Ar-CH₃ (δ, ppm)Reference
This compound (Predicted) ~7.8 (s, 1H, H-6), ~7.2 (s, 1H, H-3)~3.9 (s, 3H)~2.5 (s, 3H, C4-CH₃), ~2.3 (s, 3H, C2-CH₃)
Methyl 5-bromo-2-methylbenzoate7.91 (s, 1H), 7.63 (d, 1H), 7.27 (d, 1H)3.9 (s, 3H)2.50 (s, 3H)[1]
Methyl 4-methylbenzoate7.94 (d, 2H), 7.24 (d, 2H)3.88 (s, 3H)2.39 (s, 3H)
Methyl Benzoate8.03-7.97 (m, 2H), 7.47-7.32 (m, 3H)3.83 (s, 3H)-
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental for Analogs)
CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)Ar-CH₃ (δ, ppm)Reference
This compound (Predicted) ~166~140 (C-4), ~138 (C-2), ~135 (C-6), ~132 (C-3), ~128 (C-1), ~120 (C-5)~52~21, ~19
Methyl Benzoate167.0132.9, 130.2, 129.5, 128.452.1-[7]
Methyl 4-methylbenzoate167.1143.4, 129.5, 129.0, 127.351.821.5
Table 3: FTIR Spectral Data (Predicted vs. Experimental for Analogs)
CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Reference
This compound (Predicted) ~1720-1730~1250-1300~3000-3100~550-650
Methyl 5-bromo-2-methylbenzoate~1725~1280~3050~600[8]
Methyl Benzoate~1724~1277~3065-[9]
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 242/244 (M⁺)211/213 ([M-OCH₃]⁺), 183/185 ([M-COOCH₃]⁺), 163 ([M-Br]⁺), 133, 105, 77

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

experimental_workflow cluster_analysis Spectral Analysis reactant1 2,4-Dimethylbenzoic Acid intermediate 5-Bromo-2,4-dimethylbenzoic Acid reactant1->intermediate Bromination reactant2 Bromine / NBS reactant2->intermediate reactant3 Methanol product This compound reactant3->product catalyst1 H₂SO₄ (conc.) catalyst1->intermediate catalyst2 H₂SO₄ (cat.) catalyst2->product intermediate->product Esterification nmr NMR ('¹H, ¹³C) product->nmr ftir FTIR product->ftir ms Mass Spec. product->ms

Caption: Synthetic and analytical workflow for this compound.

Signaling Pathway of Spectroscopic Analysis

The logical flow of deducing the structure of the final product from the spectral data is outlined below.

spectral_analysis_pathway ms_data Mass Spec: - Molecular Ion at m/z 242/244 - Isotope pattern for Br mol_formula Molecular Formula: C₁₀H₁₁BrO₂ ms_data->mol_formula ir_data FTIR: - C=O stretch (~1725 cm⁻¹) - C-O stretch (~1280 cm⁻¹) - C-Br stretch (~600 cm⁻¹) functional_groups Functional Groups: - Ester - Benzene Ring - Bromine ir_data->functional_groups h_nmr_data ¹H NMR: - Two aromatic singlets - Methoxy singlet (~3.9 ppm) - Two methyl singlets proton_env Proton Environments: - Disubstituted aromatic protons - Ester methyl group - Two aromatic methyl groups h_nmr_data->proton_env c_nmr_data ¹³C NMR: - Carbonyl carbon (~166 ppm) - 8 aromatic carbons - Methoxy carbon (~52 ppm) - Two methyl carbons carbon_env Carbon Environments: - Confirms functional groups and substitution pattern c_nmr_data->carbon_env final_structure Structure Confirmed: This compound mol_formula->final_structure functional_groups->final_structure proton_env->final_structure carbon_env->final_structure

Caption: Logical flow for the structural elucidation via spectral analysis.

References

The Challenge of Confirming Compound Structures from Methyl 5-bromo-2,4-dimethylbenzoate: A Guide to Potential Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with "Methyl 5-bromo-2,4-dimethylbenzoate," confirming the structure of its synthesized derivatives is a critical step. This guide explores potential synthetic pathways for the functionalization of this aromatic building block, focusing on widely used palladium-catalyzed cross-coupling reactions. While specific experimental data for reactions originating from this compound is limited in publicly available literature, this guide provides a framework of analogous reactions and expected outcomes based on established chemical principles. This allows for a comparative analysis of potential products and outlines the necessary experimental protocols for their synthesis and structural confirmation.

Comparison of Potential Coupling Reactions

The bromo-substituent on the aromatic ring of this compound serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. The following table outlines a comparison of four major palladium-catalyzed cross-coupling reactions that could be employed to synthesize a diverse range of derivatives. The presented data is based on typical yields and conditions for analogous aryl bromides and serves as a predictive guide.

Reaction TypeCoupling PartnerExpected Product StructureTypical Yield Range (%)Key Reagents & Conditions
Suzuki Coupling Arylboronic Acid (Ar-B(OH)₂)Methyl 5-aryl-2,4-dimethylbenzoate70-95Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)
Heck Coupling Alkene (e.g., Styrene)Methyl 5-vinyl-2,4-dimethylbenzoate60-90Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF)
Sonogashira Coupling Terminal Alkyne (R-C≡CH)Methyl 5-alkynyl-2,4-dimethylbenzoate75-98Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF)
Buchwald-Hartwig Amination Amine (R₂NH)Methyl 5-amino-2,4-dimethylbenzoate65-90Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene)

Experimental Protocols for Key Reactions

Detailed experimental procedures are crucial for the successful synthesis and subsequent structural confirmation of the target compounds. The following are generalized protocols for the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for "this compound."

General Protocol for Suzuki Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 5-aryl-2,4-dimethylbenzoate.

General Protocol for Heck Coupling
  • Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Palladium(II) acetate (0.02 equiv.), and a phosphine ligand (e.g., triphenylphosphine, 0.04 equiv.) in a reaction flask.

  • Add a suitable anhydrous solvent, such as dimethylformamide (DMF) or acetonitrile, and a base, typically a tertiary amine like triethylamine (2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and remove the solvent in vacuo.

  • Perform a standard workup, including partitioning between water and an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and a copper(I) co-catalyst such as copper(I) iodide (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent, such as tetrahydrofuran (THF) or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Monitor the reaction's progress. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the Methyl 5-alkynyl-2,4-dimethylbenzoate.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add an anhydrous, degassed solvent like toluene.

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography to obtain the target Methyl 5-amino-2,4-dimethylbenzoate derivative.

Visualization of Synthetic Pathways

To further clarify the relationships between the starting material and its potential derivatives, the following diagrams illustrate the core synthetic transformations.

Suzuki_Coupling start This compound product Methyl 5-aryl-2,4-dimethylbenzoate start->product Pd Catalyst, Base partner Arylboronic Acid (Ar-B(OH)₂) partner->product

Caption: Suzuki Coupling Pathway.

Heck_Coupling start This compound product Methyl 5-vinyl-2,4-dimethylbenzoate start->product Pd Catalyst, Base partner Alkene partner->product Sonogashira_Coupling start This compound product Methyl 5-alkynyl-2,4-dimethylbenzoate start->product Pd/Cu Catalyst, Base partner Terminal Alkyne partner->product Buchwald_Hartwig_Amination start This compound product Methyl 5-amino-2,4-dimethylbenzoate start->product Pd Catalyst, Ligand, Base partner Amine partner->product

A Researcher's Guide to Catalyst Selection for the Cross-Coupling of Hindered Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Catalytic Systems for Challenging Suzuki-Miyaura, Buchwald-Hartwig, and Heck Reactions.

The successful functionalization of sterically hindered aryl halides such as "Methyl 5-bromo-2,4-dimethylbenzoate" is a critical step in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of ortho-substituents poses a significant challenge to commonly employed cross-coupling reactions, often leading to low yields and slow reaction rates. This guide provides a comparative overview of various catalyst systems, drawing upon experimental data from structurally analogous hindered substrates to inform catalyst selection and optimization for this specific compound.

Comparative Performance of Catalyst Systems

The choice of catalyst, ligand, base, and solvent is paramount for achieving high efficiency in cross-coupling reactions of sterically hindered substrates. Palladium-based catalysts, particularly in combination with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have proven to be the most effective. The following tables summarize the performance of different catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with aryl bromides structurally similar to "this compound," providing a valuable starting point for reaction development.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Hindered Aryl Bromides

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Substrate 1Substrate 2Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100182-Bromo-m-xylenePhenylboronic acid>95
Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)2-MeTHF80122-Bromo-1,3-dimethylbenzene4-Methoxyphenylboronic acid92
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100122-Bromo-4-methylpyridinePhenylboronic acid75-85
NiCl₂(PCy₃)₂ (5)-K₃PO₄ (1.5)2-Me-THF100184-Amino-3-bromobenzoic acid analogArylboronic acidModerate to High
Pd-CataCXium A-G3 (3)-TMSOK (1.2)Toluene1003Heteroaryl bromideHeteroaryl boronic esterGood

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Hindered Aryl Bromides

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Substrate 1AmineYield (%)
Pd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)Toluene110122-Bromo-1,3-dimethylbenzeneMorpholine90-97
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (1.2)Toluene10024BromobenzeneCarbazole98
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100242-BromotolueneAniline85

Table 3: Catalyst Performance in Heck Reaction of Hindered Aryl Bromides

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Substrate 1OlefinYield (%)
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF100242-BromotolueneStyrene88
Pd(OAc)₂ (0.5-1)-K₂CO₃ (2)NMP140122-Bromo-m-xylenen-Butyl acrylate85
Palladacycle (1)-NaOAc (2)DMF120124-BromotolueneStyrene>95

Experimental Protocols: A Generalized Approach

The following protocols are generalized procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which can be adapted for "this compound." Optimization of specific parameters is recommended for achieving the best results.

Generalized Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and the ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and ligand in a dry reaction vessel.

  • Add the base, this compound, and the amine.

  • Add the degassed solvent.

  • Seal the vessel and heat the mixture with stirring to the reaction temperature (typically 100-110 °C).

  • After the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Concentrate the solvent and purify the product by chromatography.

Generalized Protocol for Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, NMP)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and ligand (if used).

  • Add the solvent and the base, followed by the alkene.

  • Heat the reaction mixture under an inert atmosphere to the required temperature (typically 100-140 °C).

  • Monitor the reaction until completion.

  • Cool the mixture, filter off any solids, and dilute with water.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the residue by column chromatography.

Visualizing the Catalytic Pathway

To facilitate a deeper understanding of the reaction mechanisms, the following diagrams illustrate the key steps in the catalytic cycles.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' (Product) RedElim->ArAr_prime ArX Ar-X (Aryl Halide) ArX->OxAdd Ar_prime_B Ar'-B(OR)2 (Boronic Acid/Ester) + Base Ar_prime_B->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord ArPdAmine [Ar-Pd(II)Ln(HNR'R'')]X AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation ArPdAmido Ar-Pd(II)Ln(NR'R'') Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Catalyst Regeneration ArNRR Ar-NR'R'' (Product) RedElim->ArNRR ArX Ar-X (Aryl Halide) ArX->OxAdd Amine HNR'R'' (Amine) Amine->AmineCoord Base Base Base->Deprotonation

Comparative study of solvents in Suzuki reactions of dimethylated aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of solvents in the Suzuki-Miyaura cross-coupling of dimethylated aryl bromides reveals significant impacts on reaction efficiency and product yield. The choice of solvent is a critical parameter, particularly when dealing with sterically hindered substrates, as it influences catalyst solubility, reagent stability, and the overall reaction kinetics. This guide provides a comparative overview of various solvents, supported by experimental data, to aid researchers in optimizing their reaction conditions.

Solvent Performance in Suzuki Reactions of Dimethylated Aryl Bromides

The selection of an appropriate solvent is crucial for overcoming the steric hindrance presented by dimethylated aryl bromides in Suzuki-Miyaura reactions. Traditional solvents like toluene and dioxane are often effective, but greener alternatives are also gaining traction. Below is a summary of findings from various studies.

Anhydrous, non-polar aprotic solvents are generally preferred for these reactions. Toluene and dioxane are common choices that have demonstrated good performance.[1] For particularly challenging couplings involving sterically hindered substrates, higher boiling point solvents such as xylenes may be necessary to facilitate the reaction by allowing for higher reaction temperatures.[1]

Recent studies have also explored more sustainable and less toxic solvent alternatives. For instance, 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (DEDMO), which are non-peroxide forming ethers, have been shown to be effective solvents for Suzuki-Miyaura reactions, with yields ranging from 71–89% in TMO and 63–92% in DEDMO for a range of substrates.[2] Another green solvent, propylene carbonate (PC), has also been successfully used, demonstrating good to excellent yields and offering a more environmentally friendly option compared to traditional solvents like DME.[3]

In some cases, aqueous solvent mixtures can be employed. For example, a high conversion rate of over 98% was achieved in less than an hour for the Suzuki cross-coupling of 4-bromoanisole using an ethanol/water mixture (5:1 ratio) as the solvent.[4] The use of aqueous media can be advantageous for its environmental benefits and may facilitate the reaction with certain catalyst systems.[3]

The choice of base and ligand is also intrinsically linked to the solvent's performance. For instance, optimization studies have shown that the combination of t-BuOK as the base and dioxane as the solvent can lead to yields exceeding 99% for sterically hindered substrates.[5]

Comparative Data of Solvents in Suzuki Reactions

The following table summarizes the performance of different solvents in the Suzuki-Miyaura coupling of sterically hindered aryl bromides, including dimethylated analogues, based on reported experimental data.

Aryl Bromide SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidPd-AntPhosK₃PO₄Xylenes1201263[6]
General hindered substratesVariousNot specifiedNot specifiedTMONot specifiedNot specified71-89[2]
General hindered substratesVariousNot specifiedNot specifiedDEDMONot specifiedNot specified63-92[2]
Sterically hindered aryl bromidesVariousAcenaphthoimidazolylidene Pd Complexest-BuOKDioxaneNot specifiedNot specified>99[5]
4-BromoanisolePhenylboronic acidPd/HPSNaOHEtOH/water (5:1)60<1>98[4]
2-Chloro-6-bromo-3-phenylquinazolin-4(3H)-oneVariousPd(PPh₃)₄Not specifiedPropylene CarbonateNot specifiedNot specifiedHigher than in DME[3]

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura reactions of dimethylated aryl bromides based on common laboratory practices.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add the dimethylated aryl bromide (1.0 equiv), the boronic acid or ester (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv).[7]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure the removal of oxygen.[7]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[7]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration of the aryl bromide is typically between 0.1 M and 0.5 M.[7]

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).[7]

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as TLC or LC-MS.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[7]

Visualizing the Suzuki-Miyaura Reaction

To better understand the process, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K K J->K Isolated Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-Br pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L2-Ar' oa_complex->trans_complex Transmetalation (Ar'-B(OR)2) product_complex [Ar-Ar']Pd(0)L2 trans_complex->product_complex Reductive Elimination product_complex->pd0 Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Assessing the Purity of Synthesized Derivatives of "Methyl 5-bromo-2,4-dimethylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized derivatives of "Methyl 5-bromo-2,4-dimethylbenzoate," a key intermediate in various synthetic pathways. The following sections detail the performance of various methods, supported by experimental protocols and data, to aid in the selection of the most appropriate technique for your research needs.

The purity of a synthesized compound is paramount, as impurities can significantly impact its chemical, physical, and biological properties, leading to misleading experimental results and potential safety concerns.[1][2] A variety of analytical methods are available to determine the purity of organic compounds, each with its own set of advantages and limitations.[1] This guide focuses on chromatographic, spectroscopic, and thermal analysis techniques.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, the required level of accuracy, and the available instrumentation.[3][4] A combination of orthogonal methods is often employed to provide a comprehensive purity profile.[2][5]

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

TechniquePrincipleTypical Detection LimitKey AdvantagesKey LimitationsApplications
High-Performance Liquid Chromatography (HPLC) [6][7]Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8]~0.01% (UV)High resolution, quantitative accuracy, widely applicable to non-volatile and thermally labile compounds.[3][9]Requires a reference standard for absolute quantification, can be solvent-intensive.[3][10]Primary method for purity determination and impurity quantification.[11]
Gas Chromatography (GC) [6][7]Differential partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase.~0.01% (FID)High sensitivity for volatile compounds, excellent for residual solvent analysis.[3][12]Not suitable for non-volatile or thermally labile compounds.[10]Analysis of volatile impurities and residual solvents.[12]
Quantitative Nuclear Magnetic Resonance (qNMR) [13][14]Signal intensity is directly proportional to the number of nuclei.[14]~0.1%Absolute quantification without a specific reference standard for the analyte, provides structural information, non-destructive.[2][3][13]Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.[1][3]Absolute purity determination and structural confirmation.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) [6][12]Combines the separation power of HPLC with the mass analysis capabilities of MS.[9][15]<0.01%High sensitivity and selectivity, provides molecular weight information for impurity identification.[16][17]Response factors can vary significantly, complex matrices can cause ion suppression.[18]Identification and quantification of known and unknown impurities.[12][15]
Differential Scanning Calorimetry (DSC) [19][20]Measures the difference in heat flow between a sample and a reference as a function of temperature.[21]~0.1%Determines absolute purity of crystalline solids without a reference standard, provides information on solid-state properties.[20][22]Only applicable to crystalline and thermally stable compounds, less sensitive to amorphous impurities.[20]Purity assessment of highly pure crystalline materials.[20]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following protocols outline the key steps for the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry.[7] A typical reversed-phase HPLC method is employed to separate the main compound from its potential impurities.[8][23]

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[24]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.[3]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[25]

  • Sample Preparation: A solution of the synthesized compound is prepared in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For absolute quantification, the peak area of the analyte is compared to that of a certified reference standard.[18]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][13][14]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[25]

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate the signals of the analyte and the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[6][12][15]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight).[24]

  • Chromatographic Conditions: Similar to the HPLC protocol, but using MS-compatible mobile phase modifiers (e.g., formic acid, ammonium formate).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) is common for polar organic molecules, operated in positive or negative ion mode.[25]

    • Mass Range: A suitable mass range is selected to cover the expected molecular weights of the parent compound and potential impurities.

    • Fragmentation (MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the ions of interest and analyze their fragmentation patterns.[15]

  • Data Analysis: The mass-to-charge ratio (m/z) of the peaks detected in the mass spectrum corresponding to the chromatographic peaks of the impurities are used to determine their molecular weights. This information, along with fragmentation data, helps in proposing the structures of the impurities.[16][17]

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of experiments and decision-making processes in purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_decision Decision & Further Steps Synthesis Synthesis of This compound Derivative Crude_Product Crude Product Synthesis->Crude_Product TLC_Monitoring TLC Monitoring Crude_Product->TLC_Monitoring Purification Purification (e.g., Column Chromatography) TLC_Monitoring->Purification Purified_Product Purified Product Purification->Purified_Product HPLC_Analysis HPLC Analysis (Purity & Impurity Profile) Purified_Product->HPLC_Analysis qNMR_Analysis qNMR Analysis (Absolute Purity & Structure) Purified_Product->qNMR_Analysis LCMS_Analysis LC-MS Analysis (Impurity Identification) Purified_Product->LCMS_Analysis DSC_Analysis DSC Analysis (Crystalline Purity) Purified_Product->DSC_Analysis Purity_Check Purity > 95%? HPLC_Analysis->Purity_Check qNMR_Analysis->Purity_Check Further_Purification Further Purification Purity_Check->Further_Purification No Final_Product Final Product for Further Research Purity_Check->Final_Product Yes Further_Purification->Purification

Caption: Experimental workflow for synthesis and purity assessment.

Orthogonal_Methods_Logic cluster_chromatography Chromatographic Separation cluster_spectroscopy Spectroscopic Identification cluster_thermal Thermal Properties Compound Synthesized Derivative HPLC HPLC (Quantitative Purity) Compound->HPLC GC GC (Volatile Impurities) Compound->GC NMR qNMR (Absolute Purity, Structure) Compound->NMR MS LC-MS (Impurity ID) Compound->MS DSC DSC (Crystalline Purity) Compound->DSC Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GC->Purity_Profile NMR->Purity_Profile MS->Purity_Profile DSC->Purity_Profile

Caption: Logic of employing orthogonal analytical methods.

References

Economic comparison of synthetic routes using "Methyl 5-bromo-2,4-dimethylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

An Economic Comparison of Synthetic Routes to Methyl 5-bromo-2,4-dimethylbenzoate

For researchers and professionals in drug development and organic synthesis, the selection of a synthetic route is a critical decision influenced by factors of yield, cost, and reaction conditions. This guide provides an objective comparison of the two primary synthetic pathways to produce this compound, a key intermediate in the synthesis of various pharmaceutically active compounds.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis is primarily achieved through two distinct routes: the bromination of methyl 2,4-dimethylbenzoate and the esterification of 5-bromo-2,4-dimethylbenzoic acid. This guide will delve into the economic and practical aspects of each route, supported by experimental data and cost analysis of the required reagents.

Synthetic Routes Overview

The two principal methods for synthesizing this compound are outlined below.

Route 1: Bromination of Methyl 2,4-dimethylbenzoate

This approach involves the direct bromination of the aromatic ring of methyl 2,4-dimethylbenzoate. The reaction typically utilizes elemental bromine or N-Bromosuccinimide (NBS) as the brominating agent.

Route 2: Esterification of 5-bromo-2,4-dimethylbenzoic acid

This classic method involves the esterification of 5-bromo-2,4-dimethylbenzoic acid with methanol, typically under acidic catalysis (e.g., Fischer esterification).

Economic and Experimental Data Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative data for each synthetic route. The cost analysis is based on currently available market prices, which may vary depending on the supplier and quantity purchased.

Table 1: Starting Material and Reagent Cost Analysis

CompoundSupplierCatalog NumberPurityPrice (USD)QuantityCost per Mole (USD/mol)
Methyl 2,4-dimethylbenzoateSigma-AldrichEME00062-152.001 g24958.90
5-Bromo-2,4-dimethylbenzoic acidDabosOR50986-250MG-215.55250 mg197217.15
BromineThermo ScientificAC40284500099+%174.65500 g55.82
N-Bromosuccinimide (NBS)Sigma-AldrichB8125599%172.001 kg30.60
Methanol-----(Commodity Solvent)
Sulfuric Acid-----(Commodity Reagent)

Table 2: Comparison of Synthetic Routes

ParameterRoute 1: Bromination of Methyl 2,4-dimethylbenzoateRoute 2: Esterification of 5-bromo-2,4-dimethylbenzoic acid
Starting Material Cost Lower (Methyl 2,4-dimethylbenzoate is significantly cheaper per mole)Higher (5-bromo-2,4-dimethylbenzoic acid is considerably more expensive)
Reagent Cost Moderate (Bromine or NBS)Low (Methanol and a catalytic amount of acid)
Reaction Yield ~26% (based on a specific patent protocol)[1][2][3][4]Generally high for Fischer esterification (>90% is common)
Reaction Conditions Room temperature, 8 hours[1][2][3][4]Reflux temperature, typically a few hours
Purification Filtration, washing, and crystallization[1][2][3][4]Extraction, washing, and distillation/crystallization
Overall Cost-Effectiveness Potentially more cost-effective for large-scale synthesis due to cheaper starting material, despite the lower reported yield in this specific example.Higher initial cost due to the starting material, but potentially more efficient for smaller-scale synthesis where high yield and simpler reagents are advantageous.

Experimental Protocols

Route 1: Bromination of Methyl 2,4-dimethylbenzoate

The following protocol is adapted from a patent describing the synthesis of a sodium-dependent glucose transporter inhibitor.[1][2][3][4]

  • Materials:

    • Methyl 2,4-dimethylbenzoate (19.75 g)

    • Activated neutral aluminum oxide (120 g)

    • Bromine (9.25 ml)

    • Diethyl ether

    • 10% aqueous sodium thiosulfate solution

    • Saturated aqueous sodium hydrogen carbonate solution

    • Brine

    • Magnesium sulfate

    • Methanol

  • Procedure:

    • To a mixture of methyl 2,4-dimethylbenzoate (19.75 g) and activated neutral aluminum oxide (120 g), add bromine (9.25 ml) dropwise while stirring at room temperature.

    • Stir the mixture at room temperature for 8 hours.

    • Dilute the reaction mixture with diethyl ether (1000 ml).

    • Filter off the insoluble materials and wash them with diethyl ether (500 ml).

    • Combine the filtrates and wash successively with 10% aqueous sodium thiosulfate solution, a saturated aqueous sodium hydrogen carbonate solution, and brine.

    • Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.

    • Crystallize the residue from methanol (40 ml) to yield this compound (6.34 g, ~26% yield) as colorless crystals.[1][2][3][4]

Route 2: Esterification of 5-bromo-2,4-dimethylbenzoic acid (General Procedure)

While a specific high-yield protocol for this substrate was not found in the immediate search, a standard Fischer esterification procedure would be as follows:

  • Materials:

    • 5-bromo-2,4-dimethylbenzoic acid

    • Methanol (in large excess, serving as solvent and reactant)

    • Concentrated sulfuric acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Dissolve 5-bromo-2,4-dimethylbenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation or crystallization to yield pure this compound.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route can be visualized using the following diagrams.

Route_1 cluster_start Starting Material cluster_reagents Reagents cluster_product Product Methyl_2_4_dimethylbenzoate Methyl 2,4-dimethylbenzoate Product This compound Methyl_2_4_dimethylbenzoate->Product Bromination Bromine Bromine / NBS Bromine->Product Solvent Solvent (e.g., Diethyl Ether) Solvent->Product

Diagram 1. Synthetic workflow for Route 1.

Route_2 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 5_bromo_2_4_dimethylbenzoic_acid 5-bromo-2,4-dimethylbenzoic acid Product This compound 5_bromo_2_4_dimethylbenzoic_acid->Product Esterification Methanol Methanol Methanol->Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Product

Diagram 2. Synthetic workflow for Route 2.

Conclusion

The choice between the bromination of methyl 2,4-dimethylbenzoate and the esterification of 5-bromo-2,4-dimethylbenzoic acid for the synthesis of this compound depends heavily on the scale of the synthesis and the economic priorities of the researcher.

  • Route 1 (Bromination) is characterized by a significantly lower starting material cost. However, the specific patented protocol shows a relatively low yield, which could offset the initial cost advantage, especially on a smaller scale. The reagents are also more hazardous and may require more careful handling.

  • Route 2 (Esterification) suffers from a much higher starting material cost. However, it is a very reliable and typically high-yielding reaction with simple and inexpensive reagents. This makes it an attractive option for smaller-scale laboratory synthesis where yield and simplicity are prioritized over the raw cost of the starting material.

For industrial applications, optimizing the yield of Route 1 would be the most economically viable path forward. For academic and early-stage drug discovery research, the reliability and high yield of Route 2 may be preferable despite the higher initial investment in the starting material.

References

Reactivity Showdown: A Comparative Guide to Palladium Ligands for the Cross-Coupling of Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The choice of ligand in palladium-catalyzed cross-coupling reactions is paramount, especially when dealing with sterically hindered substrates such as Methyl 5-bromo-2,4-dimethylbenzoate. This guide provides an objective comparison of the performance of various palladium ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions with this challenging substrate, supported by representative experimental data and detailed protocols.

The steric hindrance posed by the two methyl groups ortho to the bromine atom in this compound significantly impacts the efficiency of palladium-catalyzed cross-coupling reactions. The selection of a bulky and electron-rich phosphine ligand is crucial to facilitate the oxidative addition of the palladium(0) species to the aryl bromide and to promote the subsequent reductive elimination step, ultimately leading to higher yields and reaction rates.

Performance Comparison of Palladium Ligands

To illustrate the impact of ligand choice on reaction outcomes, the following tables summarize the performance of several commercially available palladium ligands in the Suzuki-Miyaura and Buchwald-Hartwig couplings of sterically hindered aryl bromides. While direct comparative data for this compound is not extensively available in the literature, the data presented here for structurally analogous substrates provides a strong predictive framework for ligand selection.

Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with Phenylboronic Acid
LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O1001895
RuPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane1001292
XPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane1001690
BrettPhos Pd(OAc)₂K₃PO₄Toluene1102485

Data is representative and compiled from studies on sterically hindered aryl bromides analogous to this compound.

Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide with Morpholine
LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
BrettPhos Pd₂(dba)₃NaOtBuToluene1001298
XPhos Pd(OAc)₂NaOtBuToluene1001696
RuPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane1102488
SPhos Pd(OAc)₂Cs₂CO₃Toluene1102485

Data is representative and compiled from studies on sterically hindered aryl bromides analogous to this compound.

Experimental Protocols

The following are detailed, representative methodologies for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are then added under a positive flow of argon. The solvent (e.g., toluene, 5 mL) and water (0.5 mL) are added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., BrettPhos, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv). The vial is sealed, removed from the glovebox, and a solution of this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired arylated amine.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction, from reagent preparation to product isolation.

Experimental_Workflow Reagents Reagent Preparation (Aryl Halide, Coupling Partner, Base, Solvent) Reaction Reaction Setup (Inert Atmosphere) Reagents->Reaction Catalyst Catalyst System Preparation (Palladium Precursor + Ligand) Catalyst->Reaction Heating Heating & Stirring Reaction->Heating Workup Aqueous Workup (Extraction & Washing) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product Isolation & Characterization Purification->Product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Signaling Pathway of a Palladium-Catalyzed Cross-Coupling Reaction

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction, involves a series of well-defined steps. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

Catalytic_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Transmetalation Transmetalation Intermediate OxAdd->Transmetalation + Coupling Partner - HX ReductiveElim Reductive Elimination Complex Transmetalation->ReductiveElim ReductiveElim->Pd0 - Ar-R ArX Ar-X CouplingPartner Coupling Partner (e.g., R-B(OH)₂ or R₂NH) Product Ar-R

Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Safety Operating Guide

Proper Disposal of Methyl 5-bromo-2,4-dimethylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, it is crucial to handle Methyl 5-bromo-2,4-dimethylbenzoate within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

The proper disposal of this compound, a halogenated organic compound, is essential for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.

Waste Classification and Segregation

This compound is classified as a Halogenated Organic Waste due to the presence of a bromine atom in its molecular structure.[1] This classification dictates specific disposal requirements.

Crucial Segregation Rules:

  • DO NOT mix halogenated waste with non-halogenated organic waste.[1][2] Keeping these waste streams separate is often more cost-effective for disposal.[1]

  • DO NOT dispose of this chemical down the sink or drain.[1]

  • DO NOT mix with incompatible materials such as strong oxidizing agents, strong bases, or reactive metals.

Quantitative Data for Halogenated Solvent Waste

ParameterGuidelineSource
Maximum Accumulation Volume 25 gallons per Satellite Accumulation Area (SAA)[3]
pH Range for Commingled Waste 5.5 - 9.5[4]
Halogen Content for Classification > 2% for "halogen containing solvents"[5]

Experimental Protocol for Disposal

The following step-by-step procedure ensures the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle the chemical and its waste within a certified chemical fume hood to prevent inhalation of vapors.[1]
  • Wear appropriate PPE: double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[1]

2. Waste Container Selection and Labeling:

  • Select a designated, leak-proof container compatible with halogenated organic waste.[6] This is often a specifically marked carboy (e.g., green labeled).[2]
  • Before adding any waste, affix a "Hazardous Waste" label to the container.[3][4]
  • On the label, clearly write the full chemical name, "this compound," and its concentration or volume. Do not use abbreviations.[2][6]

3. Waste Accumulation:

  • Carefully transfer the waste into the designated container inside the chemical fume hood.[1]
  • Keep the waste container tightly sealed when not in use to prevent the release of volatile organic compounds (VOCs).[1][3][6]
  • Maintain a log of all constituents and their approximate percentages added to the waste container.[4]
  • Store the waste container in a designated and properly segregated secondary containment area.[3]

4. Requesting Waste Pickup:

  • When the container is approximately three-quarters full, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.[1][3] Do not overfill containers.[1]
  • Ensure the hazardous waste tag is complete and accurate before pickup.[3]

5. Spill Management:

  • In the event of a spill, contain the leak and absorb the material with an inert absorbent such as vermiculite or sand.[1][3]
  • Place the contaminated absorbent material into a sealed and labeled container for disposal as hazardous waste.[1][3]
  • For large spills, evacuate the area and contact your institution's emergency services and EHS department.[3][6]

6. Disposal of Empty Containers:

  • Empty containers must be managed properly to remove residual hazards.[1]
  • The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as halogenated hazardous waste.[1][7]
  • Subsequent rinses may be permissible for drain disposal, but always confirm with your local EHS guidelines.[1] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Don PPE: - Double gloves - Goggles - Lab coat B Work in Fume Hood A->B C Select & Label Waste Container B->C D Transfer Waste to Container C->D E Keep Container Sealed D->E F Store in Secondary Containment E->F G Container ¾ Full? F->G G->E No H Request EHS Waste Pickup G->H Yes I Dispose via Approved Waste Plant H->I

References

Personal protective equipment for handling Methyl 5-bromo-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Methyl 5-bromo-2,4-dimethylbenzoate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Summary: this compound is a halogenated aromatic compound. Similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] It is imperative to handle this chemical with appropriate caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound to prevent exposure.[3] The following table summarizes the required PPE.

Protection TypeRequired PPERationale
Eye and Face Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.[3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoesPrevents skin contact, which can lead to irritation.[1][3]
Respiratory Work in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.Minimizes inhalation of vapors that can cause respiratory tract irritation.[3]

Experimental Workflow and Handling Procedures

All handling and experimental procedures must be conducted within a certified chemical fume hood to prevent the release of vapors.[3][4]

cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare and Clear Work Area prep_hood->prep_area handle_aliquot Aliquot Chemical Carefully prep_area->handle_aliquot handle_reaction Perform Experiment handle_aliquot->handle_reaction clean_glass Decontaminate Glassware handle_reaction->clean_glass collect_rinsate Collect Rinsate as Halogenated Waste clean_glass->collect_rinsate segregate_waste Segregate All Halogenated Waste collect_rinsate->segregate_waste dispose_waste Dispose via Institutional EHS segregate_waste->dispose_waste

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure all required PPE is worn correctly before entering the laboratory.

    • Verify that the chemical fume hood is operational.

    • Prepare the work area by ensuring it is clean and placing all necessary equipment inside the hood.[3]

  • Handling :

    • Carefully measure and transfer the required amount of this compound.

    • Keep the container tightly closed when not in use.[1][2]

    • Conduct all experimental procedures with the fume hood sash at the lowest practical height.[3]

  • Spill Management :

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.

    • Collect the contaminated absorbent material into a sealed and properly labeled container for disposal as hazardous waste.[4]

Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

Waste Classification: this compound and any materials contaminated with it are classified as Halogenated Organic Waste .[4]

Disposal Procedures:

  • Segregation :

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [3][4]

    • Use a designated, clearly labeled, and sealed container for all halogenated waste.

  • Collection :

    • Carefully transfer waste solutions into the designated halogenated waste container inside a chemical fume hood.[4]

    • The initial solvent rinse of any contaminated glassware must be collected as hazardous halogenated waste.[3][4]

  • Final Disposal :

    • When the waste container is approximately three-quarters full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[4]

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1][2]

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2,4-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2,4-dimethylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.